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Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate Documentation Hub

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  • Product: Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate
  • CAS: 898761-16-5

Core Science & Biosynthesis

Foundational

Rational Design and Chemoselective Synthesis of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

Executive Summary & Retrosynthetic Strategy The molecule Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate is a highly functionalized dihydrochalcone derivative. It presents a unique synthetic challenge due to the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

The molecule Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate is a highly functionalized dihydrochalcone derivative. It presents a unique synthetic challenge due to the presence of four distinct, reactive functional groups: an ethyl ester, an aryl ketone, a saturated aliphatic linker, and an aryl bromide. These structural motifs are highly valued in medicinal chemistry for their ability to act as rigid linkers and electrophilic nodes in targeted therapeutics[1].

From a retrosynthetic perspective, the saturated three-carbon linker is most efficiently constructed via the chemoselective 1,4-conjugate reduction of an α,β -unsaturated ketone (a chalcone). The chalcone intermediate itself is accessed through a Claisen-Schmidt condensation between ethyl 4-acetylbenzoate and 4-bromobenzaldehyde .

The core technical challenge in this pathway is chemoselectivity :

  • During Condensation: Preventing the saponification of the ethyl ester under standard basic aldol conditions.

  • During Reduction: Reducing the alkene without triggering hydrodehalogenation of the aryl bromide or over-reduction of the ketone.

SynthesisPathway SM1 Ethyl 4-acetylbenzoate Condensation Claisen-Schmidt Condensation (Piperidine, AcOH, EtOH) SM1->Condensation SM2 4-Bromobenzaldehyde SM2->Condensation Intermediate Ethyl 4-(3-(4-bromophenyl)acryloyl)benzoate (Chalcone) Condensation->Intermediate - H2O Reduction Chemoselective 1,4-Reduction (Cu(OAc)2, PhSiH3) Intermediate->Reduction Product Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate (Target) Reduction->Product Selective C=C reduction

Fig 1. Two-step retrosynthetic and forward synthesis pathway for the target dihydrochalcone.

Step 1: Chemoselective Claisen-Schmidt Condensation

Mechanistic Causality

Standard Claisen-Schmidt condensations utilize aqueous sodium hydroxide or potassium hydroxide[2]. However, the presence of the ethyl ester on the acetophenone derivative makes the substrate highly susceptible to saponification. If NaOH is used, the ester will rapidly hydrolyze into a carboxylic acid, requiring an unnecessary and low-yielding re-esterification step.

To circumvent this, we employ a Knoevenagel-type organocatalytic approach using catalytic piperidine and glacial acetic acid in anhydrous ethanol. The secondary amine (piperidine) reversibly reacts with the ketone to form a highly nucleophilic enamine intermediate. This significantly lowers the activation energy for the nucleophilic attack on the 4-bromobenzaldehyde while maintaining a near-neutral pH, completely preserving the ester moiety.

Self-Validating Experimental Protocol
  • Reagents: Ethyl 4-acetylbenzoate (10.0 mmol), 4-bromobenzaldehyde (10.5 mmol), Piperidine (2.0 mmol), Glacial Acetic Acid (2.0 mmol), Anhydrous Ethanol (30 mL).

  • Workflow:

    • Charge a flame-dried 100 mL round-bottom flask with Ethyl 4-acetylbenzoate and 4-bromobenzaldehyde.

    • Suspend the reactants in 30 mL of anhydrous ethanol under an inert nitrogen atmosphere.

    • Add piperidine and glacial acetic acid sequentially via syringe.

    • Heat the reaction mixture to a gentle reflux (78 °C) for 18 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The product chalcone will appear as a highly UV-active spot (due to extended conjugation) with a lower Rf​ than the starting acetophenone.

    • Cool the mixture to 0 °C to induce crystallization. Filter the resulting precipitate, wash with ice-cold ethanol (2 x 10 mL), and dry under vacuum to yield the intermediate: Ethyl 4-(3-(4-bromophenyl)acryloyl)benzoate .

Step 2: Chemoselective 1,4-Conjugate Reduction

Mechanistic Causality

The reduction of the α,β -unsaturated double bond is the most critical failure point in this synthesis. Hydrogenation using standard Palladium on Carbon (Pd/C) is strictly contraindicated; Palladium rapidly inserts into the aryl C-Br bond, leading to catastrophic hydrodehalogenation. Furthermore, sodium borohydride (NaBH₄) will indiscriminately reduce the ketone to an allylic alcohol.

To achieve absolute chemoselectivity, we employ a Copper(II) acetate/phenylsilane (PhSiH₃) catalytic system[3]. The in situ generated copper hydride (CuH) species acts as a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the CuH specifically targets the "soft" β -carbon of the enone via a 1,4-conjugate addition, entirely ignoring the "hard" ester carbonyl and the stable C-Br bond.

CuHCatalyticCycle CuH [L-Cu-H] Active Catalyst CuEnolate Copper(I) Enolate CuH->CuEnolate 1,4-Hydride Transfer Enone Chalcone Substrate Enone->CuEnolate SilylEnol Silyl Enol Ether CuEnolate->SilylEnol Sigma-bond metathesis Silane PhSiH3 Silane->SilylEnol SilylEnol->CuH Regenerates Catalyst Product Dihydrochalcone SilylEnol->Product Hydrolysis Workup Aqueous NH4Cl Workup->Product

Fig 2. Copper hydride (CuH) catalytic cycle demonstrating chemoselective 1,4-conjugate addition.

Self-Validating Experimental Protocol
  • Reagents: Ethyl 4-(3-(4-bromophenyl)acryloyl)benzoate (5.0 mmol), Phenylsilane (10.0 mmol), Copper(II) acetate (0.25 mmol, 5 mol%), 4,5-diazafluoren-9-one (DAFO) (0.25 mmol, 5 mol%), Anhydrous Toluene (20 mL).

  • Workflow:

    • In a Schlenk flask under argon, combine Cu(OAc)₂ and DAFO in anhydrous toluene. Stir for 15 minutes at room temperature.

    • Add phenylsilane (PhSiH₃) dropwise. The solution will transition to a deep red/brown, indicating the formation of the active[L-Cu-H] species.

    • Add the chalcone intermediate portion-wise.

    • Stir at room temperature for 4-6 hours.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via LC-MS. The desired dihydrochalcone will show an [M+H]+ peak at m/z 361.0 / 363.0 (1:1 ratio, characteristic of the bromine isotope pattern). A loss of the 79/81 Da mass difference indicates unwanted debromination, signaling catalyst poisoning or excessive reaction times.

    • Upon completion, quench the bulk reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate .

Quantitative Data & Chemoselectivity Profiling

The selection of the reducing agent defines the success of this pathway. The table below summarizes the empirical outcomes of various reduction methodologies applied to aryl-halide containing chalcones.

Table 1: Comparative Chemoselectivity of Reduction Methods for Aryl-Halide Chalcones

Reduction Catalyst / ReagentTarget Bond (C=C)Ketone (C=O)Aryl Halide (C-Br)Ester (-COOEt)Expected YieldChemoselectivity Rating
H₂ / Pd/C ReducedIntactCleaved Intact< 15%Poor (Hydrodehalogenation)
NaBH₄ / MeOH IntactReduced IntactIntact0%Poor (Forms allylic alcohol)
H₂ / [RhCl(PPh₃)₃] ReducedIntactIntactIntact75-85%Good (Wilkinson's Catalyst)
Cu(OAc)₂ / PhSiH₃ ReducedIntactIntactIntact> 90%Excellent (Soft-Soft Match)

References

  • [3] Title: Copper(II)-catalyzed selective reduction of chalcones using phenylsilane. Source: nih.gov. URL:

  • [2] Title: Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. Source: unimi.it. URL:

  • [1] Title: Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity. Source: nih.gov. URL:

Sources

Exploratory

Engineering the Aromatic Core: A Technical Guide to the Biological Activities of Substituted Benzoates

As a Senior Application Scientist, I often encounter the benzoate scaffold dismissed as a mere structural building block or a simple protecting group. However, systematic functionalization of the benzene ring transforms...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often encounter the benzoate scaffold dismissed as a mere structural building block or a simple protecting group. However, systematic functionalization of the benzene ring transforms this ubiquitous moiety into a highly dynamic pharmacophore. By precisely tuning steric bulk, electronic distribution, and lipophilicity, substituted benzoates unlock diverse biological activities ranging from targeted antimicrobial prodrugs to potent immunomodulators and valuable biocatalytic intermediates.

This technical whitepaper synthesizes field-proven insights and mechanistic causality to guide researchers in leveraging substituted benzoates across drug development and chemical biology.

Pillar I: Antimicrobial Efficacy via Prodrug Engineering

The rise of multi-drug resistant (MDR) bacterial strains, particularly Mycobacterium tuberculosis, necessitates novel therapeutic vectors. Substituted benzoates serve as an elegant prodrug platform to overcome the formidable mycobacterial cell envelope [1].

Mechanistic Causality: pKa Modulation and Lipophilicity

The antimycobacterial activity of weak organic acids is fundamentally limited by their inability to passively diffuse through lipid-rich cell walls. By engineering substituted benzoates, we manipulate two critical physicochemical parameters:

  • Electron-Withdrawing Groups (EWGs): The introduction of nitro groups (e.g., 3,5-dinitrobenzoates) significantly lowers the pKa of the liberated free acid. Upon intracellular hydrolysis, the highly ionized state of the acid traps it within the mycobacterial cytoplasm, disrupting intracellular pH homeostasis.

  • Esterification: Converting the free acid into hexyl or phenyl esters drastically increases the lipophilicity (LogP) of the molecule. This facilitates rapid membrane permeation. Once inside, endogenous mycobacterial esterases cleave the prodrug, releasing the active, low-pKa acid directly at the target site.

Quantitative Data Summary

The synergistic effect of EWG substitution and esterification is evident when comparing the Minimum Inhibitory Concentrations (MIC) against M. tuberculosis [1].

Compound ClassSubstitution PatternEsterificationTarget PathogenRelative Antimicrobial Activity
Unsubstituted BenzoateNoneNone (Free Acid)M. tuberculosisLow (Baseline)
Unsubstituted BenzoateNoneHexyl / PhenylM. tuberculosisModerate
Nitrobenzoate4-nitroFree AcidM. tuberculosisModerate
Dinitrobenzoate3,5-dinitroHexyl / PhenylM. tuberculosisHigh (Optimal Prodrug)
Protocol: In Vitro Mycobacterial Resazurin Microtiter Assay (REMA)

To validate the efficacy of these prodrugs, a self-validating phenotypic screening system is required. The REMA protocol eliminates subjective visual scoring by utilizing a redox indicator.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic growth phase (OD600 ≈ 0.6-0.8). Causality: Log-phase cultures ensure metabolic uniformity, preventing false positives caused by dormant bacilli.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the substituted benzoate esters in 7H9 broth (concentration range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 100 µL of the standardized mycobacterial suspension to each well. Incubate at 37°C for 7 days.

  • Metabolic Validation (Resazurin Addition): Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24-48 hours. Causality: Resazurin is a blue, non-fluorescent dye. Viable, metabolically active cells reduce it to resorufin (pink and highly fluorescent). Wells that remain blue indicate complete inhibition of mycobacterial growth, providing a definitive, self-validating MIC readout.

Pillar II: Immunomodulation and Anticancer Targeting

Beyond direct antimicrobial action, substituted benzoates are critical components of complex glycolipids that modulate the innate immune system. A prime example is Brartemicin, a trehalose diester (TDE) featuring two substituted benzoates, which acts as a potent ligand for the Macrophage Inducible C-Type Lectin (Mincle) receptor [2].

Mechanistic Causality: The Mincle Paradigm

Mincle is a pattern recognition receptor (PRR) expressed on macrophages and dendritic cells. When a substituted benzoate TDE binds to the carbohydrate recognition domain (CRD) of Mincle, the aromatic esters engage in crucial π-cation and hydrophobic interactions with specific amino acid residues (e.g., Arg182 and the Leu172/Val173 groove) near the receptor's calcium ion binding site [2]. This highly specific binding triggers a signaling cascade that drives TH1/TH17 immune responses, making these compounds highly valuable as vaccine adjuvants and anti-cancer immunotherapeutics.

MinclePathway Ligand Substituted Benzoate TDE (e.g., Brartemicin) Receptor Mincle Receptor (Macrophage/Dendritic Cell) Ligand->Receptor Binds CRD Adaptor FcRγ Adaptor Protein Receptor->Adaptor Recruits Kinase Syk Kinase Activation Adaptor->Kinase ITAM Phosphorylation Complex CARD9-Bcl10-MALT1 Complex Kinase->Complex Activates TF NF-κB / NFAT Nuclear Translocation Complex->TF Signaling Cascade Response Cytokine Production (Immunomodulation) TF->Response Gene Expression

Fig 1. Mincle receptor signaling pathway activated by substituted benzoate trehalose diesters.

Pillar III: Biocatalytic Transformations & Bioremediation

Substituted benzoates are not only end-products but also vital substrates for enzymatic dearomatization. Rieske dearomatizing dioxygenases (RDDs), such as Benzoate Dioxygenase (BZDO) expressed in Ralstonia eutropha B9, catalyze the cis-dihydroxylation of these arenes. This process is highly prized in organic synthesis for generating enantiomerically pure chiral precursors [3].

Mechanistic Causality: Steric and Electronic Governance

The substrate specificity of BZDO is heavily dictated by the substitution pattern on the benzoate ring:

  • Steric Effects: Higher enzymatic activities are observed for benzoates with smaller substituents (e.g., fluorine) predominantly at the 3-position. Bulky halogens like iodine completely abolish activity due to active-site steric clash [3].

  • Electronic Effects: Substrates bearing a greater partial positive charge at the C-2 position of the benzoate ring exhibit elevated conversion rates, as this facilitates the initial electrophilic attack by the activated oxygen species in the Rieske center [3].

Protocol: Resting Cell Biotransformation for cis-Dihydrodiol Production

To harness this biocatalytic power without the interference of cellular replication, a resting cell protocol is employed.

Step-by-Step Methodology:

  • Cell Cultivation & Induction: Grow R. eutropha B9 in minimal media supplemented with native sodium benzoate to induce BZDO expression. Harvest cells via centrifugation during the late exponential phase. Causality: Pre-induction ensures maximum enzymatic titer prior to introducing the non-native substituted benzoate.

  • Resting Cell Preparation: Wash and resuspend the cell pellet in a carbon-free 50 mM potassium phosphate buffer (pH 7.2). Causality: Removing the carbon source halts cellular replication, funneling all available reducing equivalents (NADH) exclusively into the biotransformation of the target xenobiotic.

  • Biotransformation: Add the substituted benzoate substrate (e.g., 3-fluorobenzoate) to a final concentration of 10 mM. Incubate in an orbital shaker at 30°C and 200 rpm for 18 hours.

  • Quenching & Extraction (Critical Step): Centrifuge to remove cell mass. Immediately adjust the pH of the supernatant to 3.0–4.0 using 1M HCl, followed by rapid extraction with ethyl acetate. Causality:Ipso,ortho cis-dihydrodiols are highly unstable. At neutral or basic pH, they undergo spontaneous dehydration and rearomatize into phenols. Acidic quenching traps the diol in its stable form, ensuring high recovery yields during solvent extraction.

Biocatalysis Substrate Substituted Benzoate (e.g., 3-fluorobenzoate) CellCulture Ralstonia eutropha B9 Resting Cells (BZDO) Substrate->CellCulture 10 mM Addition Reaction Orbital Shaking (30°C, 200 rpm, 18h) CellCulture->Reaction Biotransformation Extraction pH Adjustment (3-4) & EtOAc Extraction Reaction->Extraction Quench & Isolate Product ipso,ortho cis-dihydrodiol Metabolite Extraction->Product Purification

Fig 2. Biocatalytic workflow for the production of cis-dihydrodiols from substituted benzoates.

Conclusion

The biological activity of substituted benzoates is a masterclass in structure-activity relationship (SAR) engineering. By understanding the mechanistic causality behind pKa shifts, lipophilicity, receptor binding grooves, and enzymatic active sites, researchers can purposefully design benzoate derivatives. Whether developing the next generation of antitubercular prodrugs, synthesizing targeted immunomodulators, or scaling up green biocatalytic workflows, the aromatic core remains an indispensable tool in the modern scientist's arsenal.

References

  • Pais, J. P., Magalhães, M., Antoniuk, O., Barbosa, I., Freire, R., Pires, D., Valente, E., Testa, B., Anes, E., & Constantino, L. (2022). "Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis." Pharmaceuticals (Basel). Available at:[Link]

  • Braganza, C. D., Teunissen, T., Timmer, M. S. M., & Stocker, B. L. (2018). "Identification and Biological Activity of Synthetic Macrophage Inducible C-Type Lectin Ligands." Frontiers in Immunology. Available at:[Link]

  • Bent, J. S., Clark, Z. T., & Collins, J. (2022). "Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9." Journal of Industrial Microbiology and Biotechnology. Available at:[Link]

Foundational

Predictive Solubility and Stability Profiling of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Executive Summary & Structural Rationale In early-stage drug development, th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary & Structural Rationale

In early-stage drug development, the transition from a synthesized chemical entity to a viable lead candidate hinges on understanding its physicochemical boundaries. Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate is a highly specific, synthetic diaryl compound characterized by an ethyl ester moiety, an aromatic ketone, an aliphatic linker, and a terminal bromophenyl group.

As an Application Scientist, I approach this molecule not as a static structure, but as a dynamic system of thermodynamic and kinetic liabilities. The combination of a rigid diaryl framework, a heavy halogen (bromine), and the lack of hydrogen bond donors (HBD = 0) immediately flags this compound as highly lipophilic with significant barriers to aqueous solubility. Furthermore, the presence of an ethyl ester introduces a critical metabolic and chemical vulnerability. This whitepaper deconstructs these properties, providing field-proven, self-validating methodologies to empirically profile its solubility and stability.

In Silico Physicochemical Profiling

Before committing resources to benchtop assays, we must establish a theoretical baseline using predictive models like SwissADME [1]. The ESOL (Estimated SOLubility) model utilizes topological polar surface area (TPSA), molecular weight, and rotatable bonds to predict aqueous behavior [2].

For Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate, the structural deconstruction yields the following causality:

  • Lipophilicity (LogP): The dual aromatic rings, combined with the hydrophobic bromine atom and the ethyl aliphatic chain, drive the predicted LogP near 4.85.

  • Solubility Penalty: The absence of hydrogen bond donors prevents the molecule from forming favorable solute-water interactions. Consequently, the energy required to break its crystal lattice (driven by π−π stacking and halogen bonding) and form a cavity in water is thermodynamically unfavorable.

  • Permeability: With a TPSA of 43.37 Ų and 7 rotatable bonds, the molecule is well within Lipinski's Rule of Five for passive membrane permeability, provided it can be dissolved.

Table 1: Predicted Physicochemical Properties
ParameterPredicted ValueMechanistic Implication
Molecular Weight 361.23 g/mol Optimal for passive diffusion.
Consensus LogP 4.85High lipophilicity; drives partitioning into lipid bilayers.
TPSA 43.37 ŲExcellent membrane permeability; low polar interaction.
H-Bond Donors (HBD) 0Severe limitation for aqueous solvation.
H-Bond Acceptors (HBA) 3 (Ester + Ketone O)Weak interaction with aqueous media.
Rotatable Bonds 7Moderate flexibility; slight entropic penalty upon binding.
ESOL Predicted LogS -5.8 (Poorly Soluble)Expected aqueous solubility < 1.5 µg/mL.

Aqueous Solubility: Thermodynamic Barriers & Validation

Because the ESOL model predicts poor solubility, we must empirically determine the thermodynamic solubility. Kinetic solubility (often done via DMSO spiking) can artificially inflate solubility due to the co-solvent effect and the formation of metastable supersaturated states. Therefore, a rigorous thermodynamic shake-flask method is mandatory.

Protocol: Thermodynamic Solubility via Shake-Flask (HPLC-UV)

This protocol is designed as a self-validating system to eliminate false positives caused by colloidal aggregation.

  • Solid Dispensing: Weigh 2 mg of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate into a 2 mL glass vial. Causality: Excess solid ensures the system reaches true thermodynamic saturation rather than simply dissolving all available material.

  • Buffer Addition: Add 1 mL of 50 mM Phosphate Buffer (pH 7.4). Causality: Unbuffered water is subject to pH shifts from dissolved atmospheric CO2 or trace impurities. pH 7.4 mimics systemic circulation.

  • Incubation: Seal and incubate at 37°C on an orbital shaker at 300 RPM for 24 hours.

  • Phase Separation (Critical Step): Transfer the suspension to a polycarbonate tube and ultracentrifuge at 100,000 x g for 30 minutes. Causality: Standard syringe filters (e.g., PTFE or PVDF) can adsorb highly lipophilic compounds, leading to artificially low readings. Conversely, low-speed centrifugation leaves sub-micron colloidal aggregates in the supernatant, leading to artificially high readings. Ultracentrifugation isolates the true aqueous phase.

  • Quantification: Dilute the supernatant 1:1 with mobile phase and analyze via HPLC-UV against a standard curve prepared in 50% Acetonitrile.

  • Self-Validation Check: Concurrently run a highly soluble reference (caffeine) and a poorly soluble reference (amiodarone). Recovery of the theoretical concentration of caffeine validates the absence of non-specific binding to the assay vessels, while amiodarone confirms the ultracentrifugation successfully removed colloids.

SolubilityWorkflow InSilico In Silico Prediction (SwissADME / ESOL) Kinetic Kinetic Solubility (Nephelometry, 2% DMSO) InSilico->Kinetic Flags high LogP Thermo Thermodynamic Solubility (Shake-Flask, HPLC-UV) Kinetic->Thermo Guides concentration range Formulation Formulation Strategy (Lipid-based / SEDDS) Thermo->Formulation Confirms <10 µg/mL

Workflow for solubility assessment from in silico prediction to formulation strategy.

Chemical and Metabolic Stability: Vulnerability Mapping

Stability testing must evaluate both the intrinsic chemical robustness of the molecule and its biological half-life. The ICH Q1A(R2) guidelines mandate stress testing to fully characterize a molecule's degradation pathways [3] [4].

For this molecule, the ethyl ester is the primary liability. In human plasma, carboxylesterases will rapidly execute a nucleophilic attack on the ester carbonyl, cleaving it into ethanol and the corresponding pharmacologically active (or inactive) carboxylic acid. Furthermore, the diaryl ketone chromophore absorbs UV light, making it susceptible to photochemical degradation via radical intermediates.

Table 2: ICH Q1A(R2) Forced Degradation Matrix
Stress ConditionReagent / EnvironmentParametersExpected Degradation Pathway
Acidic Hydrolysis 0.1N HCl60°C, 24hAcid-catalyzed ester cleavage to carboxylic acid.
Basic Hydrolysis 0.1N NaOH60°C, 24hRapid base-catalyzed saponification (High vulnerability).
Oxidative 3% H₂O₂60°C, 24hMinor; potential oxidation at the α -carbon of the ketone.
Photolytic UV/Vis (ICH Q1B)1.2M lux hrsRadical formation via excitation of the aromatic ketone.
Thermal Solid State60°C, 7 daysHighly stable; no significant degradation expected.
Protocol: Plasma Esterase Stability Assay (LC-MS/MS)

To quantify the metabolic liability of the ester, we execute an in vitro plasma stability assay.

  • Matrix Preparation: Thaw pooled human plasma and pre-warm to 37°C in a water bath. Adjust pH to 7.4 if necessary.

  • Spiking: Spike the test compound into the plasma to achieve a final concentration of 1 µM. Causality: The final organic solvent concentration (e.g., DMSO) must be kept strictly below 1% (v/v). Higher solvent concentrations will precipitate or denature the plasma esterases, yielding a falsely prolonged half-life.

  • Kinetic Sampling: At time points t=0,15,30,60,and 120 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the enzymes, halting the reaction, while simultaneously precipitating plasma proteins.

  • Analysis: Centrifuge at 14,000 RPM for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the parent ester disappearance and the carboxylic acid metabolite appearance.

  • Self-Validation Check: Utilize procaine (rapidly hydrolyzed) and procainamide (stable) as positive and negative controls. The assay is only deemed valid if procaine exhibits a half-life of <15 minutes, confirming the enzymatic viability of the plasma batch.

DegradationPathways Parent Ethyl 4-(3-(4-bromophenyl) propanoyl)benzoate Esterase Plasma Esterases (In Vivo) / Base (In Vitro) Parent->Esterase Hydrolysis Light UV/Vis Light (ICH Q1B) Parent->Light Excitation of Ar-C=O Metabolite 4-(3-(4-bromophenyl) propanoyl)benzoic acid Esterase->Metabolite Rapid Cleavage PhotoDeg Photochemical Degradants Light->PhotoDeg Radical Formation

Primary degradation pathways mapping ester hydrolysis and photochemical liabilities.

Conclusion & Strategic Outlook

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate presents a classic medicinal chemistry paradox: its high lipophilicity guarantees excellent membrane permeability, but severely restricts its aqueous solubility. Furthermore, the ethyl ester acts as a metabolic soft spot.

If this molecule is intended as an active pharmaceutical ingredient (API), formulation scientists must bypass the aqueous solubility barrier using Self-Emulsifying Drug Delivery Systems (SEDDS) or amorphous solid dispersions. However, if the ethyl ester is intentionally designed as a prodrug moiety to mask the polarity of the resulting carboxylic acid, the rapid plasma hydrolysis described in Section 4 is not a liability, but a required activation mechanism. In either case, the rigorous, self-validating protocols outlined above provide the empirical foundation necessary to advance this compound through the preclinical pipeline.

References

  • Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties, Human Journals.
  • Oral Bioavailability Prediction Screening: Gift of SwissADME, PRISM BioLab.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects, ResolveMass Laboratories.
  • Stability tests according to ICH Q1A (R2), Memmert.
Exploratory

An In-depth Technical Guide to the Structural Analogs and Derivatives of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

Introduction The diaryl ketone motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products.[1][2] Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The diaryl ketone motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products.[1][2] Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate represents a core structure within this class, featuring a flexible propanoyl linker between two distinct aromatic systems. This guide provides a comprehensive exploration of the synthesis of this core molecule and the strategic design of its structural analogs and derivatives. For researchers in drug discovery and development, understanding the synthetic accessibility and the rationale for structural modifications of such core structures is paramount for generating novel chemical entities with tailored pharmacological profiles.

The structural components of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate—a brominated phenyl ring, an ethyl benzoate moiety, and a keto-linker—offer multiple avenues for chemical modification. These modifications can systematically alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacodynamic properties by influencing its binding to biological targets.[3][4] This guide will delve into established synthetic methodologies, including Friedel-Crafts acylation, Suzuki-Miyaura coupling, and others, to provide a practical framework for the synthesis and diversification of this chemical scaffold.

Synthesis of the Core Structure: Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

The most direct and industrially scalable approach to synthesizing the diaryl ketone core of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate is through a Friedel-Crafts acylation reaction.[5] This classic electrophilic aromatic substitution allows for the formation of the key carbon-carbon bond between the ethyl benzoate ring and the propanoyl linker. The causality behind this choice lies in its efficiency for creating aryl ketones.[6]

Proposed Synthetic Workflow

The synthesis commences with the preparation of the acylating agent, 3-(4-bromophenyl)propanoyl chloride, from the corresponding carboxylic acid. This activated species then reacts with ethyl benzoate in the presence of a Lewis acid catalyst.

A 3-(4-bromophenyl)propanoic acid C 3-(4-bromophenyl)propanoyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C F Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate C->F Friedel-Crafts Acylation D Ethyl Benzoate D->F E Lewis Acid (e.g., AlCl₃) E->F

Caption: Synthetic workflow for Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 3-(4-bromophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Ethyl benzoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Synthesis of 3-(4-bromophenyl)propanoyl chloride: In a round-bottom flask under an inert atmosphere, suspend 3-(4-bromophenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours. Monitor the reaction by TLC. Once complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Friedel-Crafts Acylation: In a separate flask, dissolve ethyl benzoate (1.5 eq) in anhydrous DCM and cool to 0 °C. Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. To this mixture, add a solution of the crude 3-(4-bromophenyl)propanoyl chloride in anhydrous DCM dropwise.

  • Reaction and Quenching: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate.

Part 1: Structural Analogs and Derivatives - Modifications of the 4-Bromophenyl Ring

The 4-bromophenyl moiety serves as a key interaction domain and a handle for further chemical elaboration. Modifications at this position can significantly impact biological activity and pharmacokinetic properties.

Halogen Substitution

Varying the halogen at the para-position (F, Cl, I) allows for a fine-tuning of the electronic and lipophilic properties of the molecule. For instance, replacing bromine with fluorine can enhance metabolic stability and binding affinity in some contexts.

Halogen SubstitutionParent CompoundChloro AnalogFluoro AnalogIodo Analog
Structure BrClFI
CAS Number N/A898787-76-3[7]N/AN/A

These analogs can be synthesized using the same Friedel-Crafts acylation protocol, starting from the appropriately substituted 3-phenylpropanoic acid.

Biaryl Analogs via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is ideal for replacing the bromine atom with a wide variety of aryl and heteroaryl groups.[8][9][10][11] This strategy dramatically expands the chemical space and allows for the introduction of diverse structural motifs.

A Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate E Biaryl Analog A->E Suzuki-Miyaura Coupling B Aryl/Heteroaryl Boronic Acid B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E

Caption: Suzuki-Miyaura coupling for biaryl analog synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene, Ethanol, and Water (e.g., 10:1:1 mixture)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Solvents: Under an inert atmosphere, add the palladium catalyst. Then, add the solvent mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[12]

Phenyl Ring Bioisosteres

In medicinal chemistry, replacing a phenyl ring with a bioisostere can improve physicochemical properties like solubility and metabolic stability while maintaining or enhancing biological activity.[13][14][15] Saturated bicyclic scaffolds are of particular interest.[16][17]

BioisostereDescriptionPotential Advantage
Bicyclo[1.1.1]pentane (BCP) A rigid, linear scaffold that mimics a para-substituted phenyl ring.Improved solubility and metabolic stability.
Cubane A highly rigid and strained cage structure.Unique three-dimensional vectoral orientation of substituents.
Bridged Piperidine A saturated heterocyclic bioisostere.Enhanced solubility and reduced lipophilicity.[16]

The synthesis of these analogs would require a multi-step approach, often involving the initial synthesis of the bioisosteric building block followed by its coupling to the core structure.

Part 2: Structural Analogs and Derivatives - Modifications of the Ethyl Benzoate Moiety

The ethyl benzoate portion of the molecule offers opportunities for modification at the ester and the aromatic ring. These changes can influence the compound's polarity, hydrogen bonding capacity, and overall shape.

Ester and Carboxylic Acid Analogs

The ethyl ester can be readily converted to other esters or hydrolyzed to the corresponding carboxylic acid. The carboxylic acid introduces a polar, ionizable group that can serve as a key interaction point with biological targets or improve aqueous solubility.

A Ethyl Ester D Other Ester A->D via C G Carboxylic Acid A->G via F B Other Alcohol (R-OH) B->D C Transesterification E Base (e.g., NaOH) E->G F Hydrolysis

Caption: Modifications of the ester functional group.

Detailed Experimental Protocol: Ester Hydrolysis

Materials:

  • Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

  • Sodium hydroxide (NaOH)

  • Ethanol and Water

  • Hydrochloric acid (1M)

Procedure:

  • Reaction: Dissolve the ethyl ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq).

  • Heating: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with 1M HCl until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the carboxylic acid analog.

Bioisosteric Replacements for the Carboxylic Acid

For drug design, carboxylic acids can sometimes lead to poor pharmacokinetic properties.[14] Bioisosteric replacement is a common strategy to mitigate these issues.[14][15]

BioisosterepKa (approx.)Key Features
Tetrazole 4.5 - 4.9Maintains acidity, more lipophilic than carboxylic acid.[14]
Acyl Sulfonamide VariesCan act as a hydrogen bond donor and acceptor.
Hydroxamic Acid ~9Can chelate metal ions.
Introduction of Heterocycles

Replacing the benzoate ring with a heteroaromatic ring, such as pyridine, pyrimidine, or pyrazine, introduces heteroatoms that can act as hydrogen bond acceptors and modulate the electronic properties of the molecule. This can be achieved through similar synthetic strategies, starting with the appropriate heteroaromatic ester.

Part 3: Structural Analogs and Derivatives - Modifications of the Propanoyl Linker

The three-carbon linker provides conformational flexibility. Altering its length, rigidity, and chemical nature can have a profound impact on how the two aromatic rings are oriented, which is critical for target binding.

Chain Length Variation

Synthesizing analogs with shorter (ethanoyl) or longer (butanoyl, pentanoyl) linkers can be achieved by starting with the corresponding 2-, 4-, or 5-phenylalkanoic acids in the Friedel-Crafts acylation. This systematically varies the distance between the two aromatic rings.

Introduction of Unsaturation: Chalcone-like Analogs

Introducing a double bond into the propanoyl linker to form an α,β-unsaturated ketone creates a chalcone-like structure. Chalcones are a well-known class of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][18][19][20] This modification introduces conformational rigidity and a Michael acceptor site, which can be important for covalent interactions with biological targets.

The synthesis of these chalcone-like analogs is typically achieved through a Claisen-Schmidt condensation reaction.

A Ethyl 4-acetylbenzoate D Chalcone Analog A->D Claisen-Schmidt Condensation B 4-bromobenzaldehyde B->D C Base (e.g., NaOH) or Acid Catalyst C->D

Caption: Synthesis of chalcone-like analogs.

Introduction of Alkynyl Groups via Sonogashira Coupling

The Sonogashira coupling reaction allows for the introduction of an alkyne functionality.[21][22][23][24][25] This can be used to create rigid, linear linkers or as a precursor for further derivatization. For example, coupling an appropriate terminal alkyne with an aryl halide can lead to the desired alkynyl-diaryl ketone scaffold.

Potential Applications and Biological Relevance

The structural analogs and derivatives of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate are of significant interest in drug discovery. The diaryl ketone framework is present in numerous FDA-approved drugs. The chalcone-like analogs, in particular, are promising due to the established broad-spectrum biological activities of chalcones.[3][4][19] By systematically modifying the core structure as outlined in this guide, researchers can develop compound libraries for screening against various therapeutic targets. The principles of bioisosteric replacement and structural modification discussed herein provide a rational approach to optimizing lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. MDPI. Available at: [Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Biological Role of Chalcones in Medicinal Chemistry. IntechOpen. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Chalcone Derivatives: Promising Starting Points for Drug Design. Semantic Scholar. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. Available at: [Link]

  • Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters - ACS Publications. Available at: [Link]

  • Friedel-Crafts Acylation. SynArchive. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Mol-Instincts. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities. ResearchGate. Available at: [Link]

  • Bioisosteric Replacements. Chemspace. Available at: [Link]

  • Formation of diaryl ketones by using aromatic aldehydes and aryl... ResearchGate. Available at: [Link]

  • Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. Available at: [Link]

  • Examples of bioisosteric groups. ResearchGate. Available at: [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available at: [Link]

  • (PDF) Enantioselective De Novo Synthesis of α,α‐Diaryl Ketones from Alkynes. ResearchGate. Available at: [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Effects of ethyl benzoate on performance, morphology, and erosion of PLGA implants formed in situ. Purdue University. Available at: [Link]

  • Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. ACS Omega. Available at: [Link]

  • Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs. Frontiers. Available at: [Link]

  • Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Drugs with diaryl ketone subunits. ResearchGate. Available at: [Link]

  • Ethyl benzoate synthesis. Sciencemadness Discussion Board. Available at: [Link]

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. Available at: [Link]

  • 4-(4-Bromophenyl)benzoate. PubChem. Available at: [Link]

Sources

Foundational

Preliminary In-Vitro Screening of Novel Benzoate Compounds as D-Amino Acid Oxidase (DAAO) Inhibitors: A Technical Guide

Executive Summary & Mechanistic Rationale In the landscape of neuropsychiatric drug discovery, targeting glutamatergic dysfunction—specifically the hypofunction of the N-methyl-D-aspartate (NMDA) receptor—has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropsychiatric drug discovery, targeting glutamatergic dysfunction—specifically the hypofunction of the N-methyl-D-aspartate (NMDA) receptor—has emerged as a highly promising therapeutic vector for schizophrenia and cognitive decline. D-serine acts as an obligate co-agonist at the NMDA receptor's glycine-binding site. The synaptic concentration of D-serine is tightly regulated by D-amino acid oxidase (DAAO) , a flavoenzyme responsible for its oxidative deamination.

Sodium benzoate, an FDA-approved food preservative, is a well-documented, albeit weak, competitive inhibitor of DAAO[1]. Clinical pilot studies have demonstrated that high-dose sodium benzoate (up to 1000 mg/day) can rescue cognitive deficits by indirectly augmenting NMDA-mediated signaling[2]. However, its low potency (IC₅₀ ~71.7 µM to 6.7 mM depending on assay conditions) and rapid renal clearance necessitate the development of novel benzoate derivatives. By introducing steric bulk or halogenated moieties, novel benzoates can stabilize the "lid-open" conformation of the DAAO active-site loop (residues 218–224), drastically improving target residence time and binding affinity[3].

Pathway Benzoate Novel Benzoate Derivatives DAAO D-Amino Acid Oxidase (DAAO) Benzoate->DAAO Inhibits Active Site DSerine Synaptic D-Serine DAAO->DSerine Degrades (Blocked) NMDA NMDA Receptor DSerine->NMDA Co-agonist Binding Plasticity Calcium Influx & Synaptic Plasticity NMDA->Plasticity Channel Activation Glutamate Glutamate Glutamate->NMDA Agonist Binding

Diagram 1: Mechanistic pathway of DAAO inhibition by novel benzoate compounds.

The In-Vitro Screening Cascade: A Self-Validating System

As application scientists, we must design screening workflows that inherently filter out false positives. Fluorometric assays are highly sensitive but prone to interference from autofluorescent compounds or redox-active molecules that scavenge hydrogen peroxide (H₂O₂). Therefore, our screening cascade relies on a primary high-throughput screen (HTS) coupled with an immediate counter-screen, followed by orthogonal LC-MS validation and kinetic reversibility testing[4].

Workflow Library Benzoate Library Primary Primary HTS (Amplex Red) Library->Primary Counter Counter-Screen (H2O2 Scavenging) Primary->Counter Active Hits Ortho Orthogonal (LC-MS) Counter->Ortho True Positives Mech Reversibility (Jump-Dilution) Ortho->Mech IC50 < 1 µM Lead Lead Selection Mech->Lead Reversible

Diagram 2: Self-validating in-vitro screening workflow for benzoate derivatives.

Step-by-Step Experimental Protocols

Protocol A: Primary Fluorometric HTS (Amplex Red Assay)

Causality: DAAO oxidizes D-serine, producing H₂O₂. Horseradish peroxidase (HRP) uses this H₂O₂ to oxidize Amplex Red into highly fluorescent resorufin. A decrease in fluorescence indicates DAAO inhibition.

  • Buffer Preparation: Prepare assay buffer containing 50 mM sodium phosphate (pH 7.4) and 0.001% (v/v) human serum albumin to prevent non-specific plastic binding.

  • Pre-Incubation: In a 96-well black microplate, combine 0.73 nM N-terminal hexaHis-tagged human DAAO (hDAAO), 450 nM FAD (co-factor), 4 U/mL HRP, and the novel benzoate compound (titrated from 0.1 nM to 100 µM in 1.5% DMSO). Incubate at 25°C for 30 minutes to allow complex formation[4].

  • Initiation: Add 5 mM D-serine and 50 µM Amplex Red to initiate the reaction.

  • Kinetic Read: Measure fluorescence on a microplate reader (Ex: 530 nm, Em: 590 nm) continuously for 60 minutes.

  • Analysis: Extract the initial velocity ( V0​ ) from the linear phase. Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀.

Protocol B: Counter-Screen for Assay Interference

Causality: Benzoate derivatives with electron-donating groups might chemically reduce H₂O₂ or inhibit HRP, yielding a false-positive "inhibition" signal.

  • Reaction Setup: Omit hDAAO and D-serine from the reaction mixture.

  • Exogenous Spike: Add 800 nM exogenous H₂O₂ directly to the buffer containing the benzoate compound, HRP, and Amplex Red[4].

  • Validation: If the fluorescence signal is significantly lower than the vehicle (DMSO) control, the compound is an assay interferant and must be discarded from the lead pipeline.

Protocol C: Jump-Dilution Reversibility Assay

Causality: Irreversible covalent binding can lead to severe off-target toxicity in vivo. We must prove the benzoate inhibitor dissociates from the DAAO active site.

  • Saturation: Pre-incubate hDAAO at 100× the standard assay concentration with the benzoate inhibitor at 10× its calculated IC₅₀ for 30 minutes.

  • Jump-Dilution: Rapidly dilute this enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of D-serine (30 mM) and the Amplex Red/HRP detection system[4].

  • Kinetic Monitoring: Continuously monitor the fluorescence. A reversible inhibitor will show a non-linear progress curve (a "swoosh") that gradually regains a steady-state velocity parallel to the uninhibited control as the inhibitor dissociates.

Quantitative Data Presentation

To benchmark the efficacy of novel structural modifications, candidate compounds are evaluated against the baseline metrics of the parent compound, Sodium Benzoate. The table below summarizes the in-vitro screening profile of hypothetical optimized derivatives based on established structure-activity relationships (SAR).

Compound IDhDAAO IC₅₀ (µM)rDAAO IC₅₀ (µM)*Counter-Screen InterferenceReversibility (Jump-Dilution)Mechanistic Note
Sodium Benzoate 71.74~120.0NegativeReversibleStandard reference[1]
Novel Benz-A (Halogenated)0.852.15NegativeReversibleEnhanced active-site affinity
Novel Benz-B (Hydroxyl-modified)0.120.45NegativeReversibleTargets loop 218-224 (Lid-open)[3]
Novel Benz-C (Thiol-modified)0.080.15Positive (Scavenger) N/AFalse positive; discarded

*Note: Inhibitors typically show lower potency against rat DAAO (rDAAO) compared to human DAAO (hDAAO) due to minor active-site residue variations, a critical factor when transitioning to in-vivo rodent models[4].

References

  • Endogenous antioxidants predicted outcome and increased after treatment: A benzoate dose‐finding, randomized, double‐blind, placebo‐controlled trial for Alzheimer's disease Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • USRE49340E1 - Use of known compounds as D-amino acid oxidase inhibitors Source: Google Patents URL
  • Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation Source: Portland Press / Biochemical Journal URL:[Link]

  • Synthesis and Biochemical Evaluation of Lid-Open d-Amino Acid Oxidase Inhibitors Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Friedel-Crafts Acylation of Ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the Friedel-Crafts acylation of ethyl benzoate, a cornerstone reaction in organic synthesis for the preparat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Friedel-Crafts acylation of ethyl benzoate, a cornerstone reaction in organic synthesis for the preparation of keto-esters. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This guide delves into the underlying scientific principles, a detailed experimental protocol, and essential safety considerations.

Introduction and Significance

The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, forming a new carbon-carbon bond.[1][2] When applied to ethyl benzoate, this reaction yields ethyl acetylbenzoate isomers, key precursors in medicinal chemistry and materials science. The presence of both an ester and a ketone functional group allows for a wide range of subsequent chemical transformations.

However, the ethyl benzoate substrate presents a unique challenge. The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[3][4] Understanding and overcoming this deactivation is critical for achieving a successful and efficient acylation. This protocol focuses on the synthesis of ethyl 4-acetylbenzoate, a commonly utilized isomer.

Mechanism and Scientific Principles

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).[1][5] This ion is stabilized by resonance.

  • Electrophilic Attack: The electron-rich aromatic ring of ethyl benzoate acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex, and temporarily disrupts the aromaticity of the ring.[1]

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1]

Regioselectivity: The Role of the Ester Group

The ethyl ester group (-COOEt) is a deactivating, meta-directing group in electrophilic aromatic substitution. This is due to its electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, particularly at the ortho and para positions.

While theory predicts the formation of the meta-substituted product (ethyl 3-acetylbenzoate), the para-isomer (ethyl 4-acetylbenzoate) is often the desired and reported major product under specific Friedel-Crafts conditions. This outcome can be influenced by several factors, including:

  • Steric Hindrance: The bulky complex formed between the Lewis acid and the ester group can sterically hinder the approach of the electrophile to the ortho positions.

  • Reaction Conditions: The choice of Lewis acid, solvent, and temperature can influence the isomer distribution. It is postulated that under certain conditions, the reaction may favor the thermodynamically more stable para product.

This protocol is optimized for the synthesis of ethyl 4-acetylbenzoate.

Detailed Experimental Protocol

This protocol details the Friedel-Crafts acylation of ethyl benzoate with acetyl chloride and aluminum chloride to yield ethyl 4-acetylbenzoate.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Ethyl BenzoateC₉H₁₀O₂150.1715.0 g (0.1 mol)≥99%
Anhydrous Aluminum ChlorideAlCl₃133.3429.3 g (0.22 mol)≥99%
Acetyl ChlorideCH₃COCl78.508.6 g (7.8 mL, 0.11 mol)≥99%
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous
Hydrochloric Acid (conc.)HCl36.4650 mL~37%
IceH₂O18.02200 g-
Saturated Sodium BicarbonateNaHCO₃84.01100 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Suspend AlCl₃ in DCM in a 3-necked flask. prep2 Cool the suspension to 0-5 °C in an ice bath. prep1->prep2 add1 Add acetyl chloride dropwise to the AlCl₃ suspension. prep2->add1 Maintain temperature add2 Add ethyl benzoate dropwise to the reaction mixture. add1->add2 react1 Allow the mixture to warm to room temperature. add2->react1 After addition react2 Stir for 2-4 hours, monitoring by TLC. react1->react2 work1 Quench the reaction by pouring onto ice and HCl. react2->work1 Upon completion work2 Separate the organic layer. work1->work2 work3 Wash with saturated NaHCO₃ and brine. work2->work3 work4 Dry over anhydrous MgSO₄. work3->work4 purify1 Remove solvent using a rotary evaporator. work4->purify1 After filtration purify2 Purify the crude product by recrystallization or column chromatography. purify1->purify2 product Ethyl 4-acetylbenzoate purify2->product Final Product

Caption: Experimental workflow for the Friedel-Crafts acylation of ethyl benzoate.

Step-by-Step Procedure
  • Reaction Setup:

    • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture by fitting a drying tube to the top of the condenser.

    • In a dry fume hood, add anhydrous aluminum chloride (29.3 g, 0.22 mol) to the flask, followed by 100 mL of anhydrous dichloromethane.

    • Cool the flask in an ice bath to 0-5 °C with stirring.

  • Formation of the Acylium Ion Complex:

    • Add acetyl chloride (8.6 g, 7.8 mL, 0.11 mol) to the dropping funnel.

    • Add the acetyl chloride dropwise to the stirred suspension of aluminum chloride over 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

  • Acylation of Ethyl Benzoate:

    • Dissolve ethyl benzoate (15.0 g, 0.1 mol) in 50 mL of anhydrous dichloromethane and add this solution to the dropping funnel.

    • Add the ethyl benzoate solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.

    • Stir the mixture until the ice has melted and the aluminum salts have dissolved in the aqueous layer.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with 2 x 50 mL portions of dichloromethane.

    • Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Product Characterization

The final product, ethyl 4-acetylbenzoate, should be a white to off-white solid.[6]

PropertyValue
AppearanceWhite to beige crystalline powder[6]
Melting Point55-57 °C[6]
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.11 (d, J = 8.4 Hz, 2H, Ar-H), 7.99 (d, J = 8.4 Hz, 2H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.64 (s, 3H, -COCH₃), 1.41 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).[7]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 197.7 (C=O, ketone), 165.8 (C=O, ester), 139.9 (Ar-C), 134.1 (Ar-C), 129.8 (Ar-CH), 128.2 (Ar-CH), 61.4 (-OCH₂CH₃), 26.9 (-COCH₃), 14.3 (-OCH₂CH₃).[8][9]

  • IR (KBr, cm⁻¹): ~1720 (C=O, ester), ~1685 (C=O, ketone), ~1275 (C-O, ester).[10]

Safety Precautions and Waste Disposal

Personnel Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and avoid contact with skin and eyes.

  • Acetyl Chloride: Corrosive, flammable, and reacts with water to produce HCl gas. Handle with extreme care.

  • Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

Reaction Safety:

  • The reaction is exothermic, especially during the addition of acetyl chloride and ethyl benzoate. Maintain strict temperature control.

  • The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.

Waste Disposal:

  • All organic waste should be collected in a designated chlorinated solvent waste container.

  • Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldInactive AlCl₃ (hydrolyzed)Use fresh, anhydrous AlCl₃.
Insufficient reaction timeMonitor the reaction by TLC and extend the reaction time if necessary.
Low reaction temperatureEnsure the reaction is allowed to proceed at room temperature after the initial cooling.
Formation of multiple productsImpure starting materialsUse high-purity reagents.
Side reactionsOptimize reaction conditions (temperature, addition rate).
Difficult work-upIncomplete quenchingEnsure all AlCl₃ is hydrolyzed by adding sufficient ice and HCl.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 4-acetylbenzoate. PubChem. Retrieved from [Link]

  • Scribd. (2004, October 10). Friedel Crafts Acylation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate as a Research Intermediate

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the synthesis and prospective applications of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate, a versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis and prospective applications of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate, a versatile research intermediate. The unique molecular architecture, featuring a brominated aromatic ring, a keto functional group, and an ethyl ester, positions this compound as a valuable scaffold for the synthesis of diverse molecular entities in medicinal chemistry and materials science. This guide details a proposed synthetic protocol via Friedel-Crafts acylation, purification and characterization methodologies, and explores its potential as a precursor for more complex molecules through various chemical transformations. The protocols are designed to be self-validating, with explanations of the underlying chemical principles.

Introduction: The Strategic Value of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

In the landscape of drug discovery and development, the strategic design of molecular intermediates is paramount. Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate is a compound of significant interest due to its trifunctional nature. The presence of a bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[1][2] The ketone and ester functionalities offer sites for further chemical modification, making this molecule a versatile building block for constructing complex molecular architectures. β-Keto esters, a related class of compounds, are widely recognized for their utility in synthesizing heterocyclic compounds and as precursors for various biologically active molecules.[3][4][5] This guide provides a detailed protocol for the synthesis of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate and explores its potential applications as a pivotal research intermediate.

Proposed Synthesis of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

The synthesis of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate can be efficiently achieved through a two-step process, commencing with the preparation of the acyl chloride precursor followed by a Friedel-Crafts acylation reaction.

Step 1: Synthesis of 3-(4-bromophenyl)propanoyl chloride

The initial step involves the conversion of 3-(4-bromophenyl)propanoic acid to its corresponding acyl chloride. 3-(4-Bromophenyl)propanoic acid is commercially available or can be synthesized from 4-bromobenzaldehyde.[6][7] The conversion to the acyl chloride is a standard transformation in organic synthesis, often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9]

Protocol: Synthesis of 3-(4-bromophenyl)propanoyl chloride

Reagent/ParameterValueSource/Justification
Starting Material3-(4-bromophenyl)propanoic acidCommercially available[6]
ReagentThionyl chloride (SOCl₂)Standard and effective reagent for acyl chloride formation[9]
SolventDichloromethane (DCM), anhydrousInert solvent
CatalystN,N-Dimethylformamide (DMF), catalytic amountAccelerates the reaction
TemperatureRoom temperature, then refluxInitial mixing at RT, followed by heating to drive the reaction to completion
Work-upRemoval of excess SOCl₂ and solvent under reduced pressureSimple work-up as byproducts are gaseous (SO₂ and HCl)

Detailed Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-bromophenyl)propanoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the solution at room temperature.

  • After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the formation of the methyl ester.

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(4-bromophenyl)propanoyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Ethyl Benzoate

The second step is a Friedel-Crafts acylation of ethyl benzoate with the newly synthesized 3-(4-bromophenyl)propanoyl chloride.[10][11][12] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[13] The acyl group is expected to add to the position para to the electron-donating but sterically hindering ethyl ester group.

Protocol: Synthesis of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

Reagent/ParameterValueSource/Justification
SubstrateEthyl benzoateReadily available aromatic ester
Acylating Agent3-(4-bromophenyl)propanoyl chlorideSynthesized in Step 1
CatalystAluminum chloride (AlCl₃), anhydrousCommon and effective Lewis acid catalyst for Friedel-Crafts acylation[11]
SolventDichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrousInert solvent
Temperature0 °C to room temperatureControlled temperature to manage reaction exothermicity
Work-upAqueous quench, extraction, and purificationStandard procedure to remove the catalyst and isolate the product

Detailed Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq).

  • Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-(4-bromophenyl)propanoyl chloride (1.0 eq) and ethyl benzoate (1.1 eq) in anhydrous DCM.

  • Add the solution of the acyl chloride and ethyl benzoate dropwise to the AlCl₃ suspension at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate.

Synthetic Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Purification A 3-(4-bromophenyl)propanoic acid B 3-(4-bromophenyl)propanoyl chloride A->B SOCl₂, cat. DMF, DCM, reflux D Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate B->D C Ethyl benzoate C->D AlCl₃, DCM, 0 °C to RT E Crude Product D->E Aqueous Work-up F Pure Product E->F Column Chromatography

Caption: Proposed synthetic workflow for Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate.

Characterization

The synthesized Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate should be thoroughly characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the presence of all expected proton signals and their integrations, including the aromatic protons of both rings, the methylene protons of the propanoyl chain, and the ethyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To verify the presence of all unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the functional groups, particularly the C=O stretches of the ketone and ester.

Prospective Applications as a Research Intermediate

The trifunctional nature of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate makes it a highly versatile intermediate for the synthesis of a wide range of target molecules.

Elaboration via Cross-Coupling Reactions

The aryl bromide moiety is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.[14]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce new aryl or vinyl groups, leading to the synthesis of complex biaryl structures.[1]

  • Buchwald-Hartwig Amination: Coupling with amines can be used to synthesize arylamine derivatives, which are common motifs in pharmaceuticals.

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl alkynes, which are valuable precursors for further transformations.

  • Heck Coupling: Coupling with alkenes can be employed to form new carbon-carbon bonds.

Potential Reaction Pathway Diagram:

G cluster_0 Cross-Coupling Reactions A Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate B Suzuki-Miyaura (Ar-B(OH)₂, Pd cat.) A->B C Buchwald-Hartwig (R₂NH, Pd cat.) A->C D Sonogashira (R-C≡CH, Pd/Cu cat.) A->D E Biaryl Derivative B->E F Arylamine Derivative C->F G Arylalkyne Derivative D->G

Caption: Potential cross-coupling reactions of the title compound.

Modifications of the Keto and Ester Groups

The ketone and ester functionalities offer additional avenues for chemical diversification.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol, which can serve as a chiral center if the reduction is asymmetric. The ester can be reduced to a primary alcohol.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone will generate tertiary alcohols.

  • Wittig Reaction: The ketone can be converted to an alkene.

  • Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

Conclusion

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate, while not extensively documented in the current literature, represents a highly promising and versatile research intermediate. The synthetic protocol outlined in this guide, based on well-established Friedel-Crafts chemistry, provides a reliable pathway to access this compound. Its strategic combination of a reactive aryl bromide, a modifiable ketone, and an ester functionality opens up a multitude of possibilities for the synthesis of novel and complex molecules for applications in drug discovery, materials science, and other areas of chemical research. The protocols and potential applications described herein are intended to serve as a valuable resource for researchers seeking to leverage the synthetic potential of this unique molecular scaffold.

References

  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.

  • BenchChem. (2025). The Art and Science of β-Keto Esters: A Technical Guide to Synthesis and Application in Drug Discovery.

  • PrepChem. (2017). Preparation of 3-(4-bromophenyl)-1-propene.

  • ChemicalBook. (2026). 3-(4-Bromophenyl)propionic acid.

  • BenchChem. (2025). Addressing the limitations of aromatic ketones in cross-coupling reactions.

  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. ResearchGate.

  • PubMed. (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery.

  • Montenegro-Montiel, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC.

  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Wikipedia. Cross-coupling reaction.

  • Ruble, J. C., et al. (2019). Large Scale Synthesis of Enantiomerically Pure ( S )‐3‐(4‐Bromophenyl)butanoic Acid. ResearchGate.

  • Google Patents. (CN102211994B) Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

  • Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 846-898.

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems.

  • ResearchGate. (2015). Mastering β-keto esters.

  • Study.com. (n.d.). Use structures to illustrate the preparation of propanoyl chloride from propanoic acid.

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

  • A-Level Chemistry. (2024). Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note.

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).

  • ResearchGate. (2025). A Mild and Regioselective Method for ??-Bromination of ??-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS).

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation.

  • ChemicalBook. (2022). Synthesis and Application of Propionyl chloride.

  • CORE. (2026). Boric acid catalised amidation and transesterification of β-Keto esters in medicinal chemistry.

Sources

Method

Advanced Purification Strategies for Crude Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

Document Type: Application Note & Standard Operating Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Physicochemical Rationale The isolation of high...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Physicochemical Rationale

The isolation of high-purity pharmaceutical intermediates is a critical bottleneck in drug development. Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate is a complex diarylpropanone derivative. Typically synthesized via the catalytic reduction of a chalcone precursor, the crude reaction mixture often contains a matrix of structurally similar impurities: unreacted 4-bromobenzaldehyde, ethyl 4-acetylbenzoate, unreduced chalcone isomers, and over-reduced secondary alcohols.

To achieve >99.5% purity, a single purification technique is rarely sufficient. This application note outlines a validated, multi-tier purification strategy. We exploit the molecule's lack of hydrogen-bond donors and high lipophilicity to perform high-throughput normal-phase flash chromatography[1], followed by a thermodynamic recrystallization polishing step to exclude trace isobaric impurities from the crystal lattice[2].

Quantitative Physicochemical Profiling

Understanding the target's physicochemical properties is the foundation of our purification logic.

ParameterValueImplications for Purification Strategy
Molecular Weight 361.23 g/mol High mass and rigid aromatic framework dictate a crystalline solid state at room temperature.
LogP (Estimated) ~4.5Highly lipophilic; dictates the use of non-polar mobile phases (Hexane/MTBE) in chromatography.
H-Bond Donors 0Absence of H-bond donors minimizes chemisorption and tailing on bare silica stationary phases.
H-Bond Acceptors 3 (Ester + Ketone)Provides moderate dipole interactions, allowing separation from over-reduced alcohol byproducts.

Purification Workflow Visualization

The following workflow illustrates the logical progression from crude reaction mixture to ultra-pure active pharmaceutical ingredient (API) intermediate.

PurificationWorkflow crude Crude Ethyl 4-(3-(4-bromophenyl) propanoyl)benzoate lle Liquid-Liquid Extraction (Aqueous Wash) crude->lle Remove salts & polar catalysts flash Flash Column Chromatography (Hexane/MTBE Gradient) lle->flash Concentrate organic phase cryst Thermodynamic Recrystallization (EtOH/H2O) flash->cryst Pool target fractions (Δk' ≥ 1) pure Ultra-Pure API Intermediate (>99.5% Purity) cryst->pure Vacuum filtration & desiccation

Multi-tier purification workflow for diarylpropanone intermediates.

Protocol I: High-Throughput Normal-Phase Flash Chromatography

Causality & Design: Normal-phase chromatography is the optimal elution mode for highly lipophilic intermediates, offering superior selectivity for structural isomers[1]. We utilize a Hexane and Methyl tert-butyl ether (MTBE) gradient. MTBE is deliberately selected over Ethyl Acetate because it provides excellent solvation without the risk of transesterification, and its lower hydrogen-bonding capacity prevents peak tailing of the target ketone[1]. The goal is to achieve a resolution factor (Δk') of ≥ 1 between the target compound and its closest impurities[1].

Optimized Gradient Profile
Time (min)% Hexane% MTBEFlow RateElution Rationale
0.0 - 5.095%5%40 mL/minIsocratic hold to elute non-polar impurities (e.g., residual bromobenzene derivatives).
5.0 - 15.095% → 75%5% → 25%40 mL/minLinear gradient to elute the target Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate.
15.0 - 20.050%50%40 mL/minColumn flush to remove polar over-reduced secondary alcohols and baseline impurities.
Step-by-Step Methodology
  • Sample Preparation (Dry Loading): Dissolve 5.0 g of the crude mixture in a minimal volume of Dichloromethane (DCM). Add 10.0 g of bare silica gel (40-63 µm) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading eliminates solvent effects that cause band broadening, ensuring sharp peak resolution.

  • Column Equilibration: Equilibrate a 120 g silica flash column with 3 column volumes (CV) of 95:5 Hexane/MTBE.

  • Elution: Load the dry cartridge and initiate the gradient profile defined in the table above. Monitor UV absorbance at 254 nm and 280 nm.

  • Fraction Collection: Collect 20 mL fractions.

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) on the ascending and descending edges of the main UV peak. Only pool fractions that show a single, distinct spot. If the unreduced chalcone co-elutes, do not pool these fractions; they will be resolved in the subsequent recrystallization step.

Protocol II: Thermodynamic Recrystallization (Polishing)

Causality & Design: While flash chromatography removes bulk impurities, it may leave trace amounts of structurally similar isomers. Recrystallization serves as the ultimate purification step, relying on the thermodynamic preference of molecules to form highly ordered, pure crystal lattices, thereby excluding impurities[2]. We employ a solvent/antisolvent approach. The solvent must selectively dissolve the compound at elevated temperatures, while the antisolvent forces precipitation upon cooling[3]. Here, absolute Ethanol (solvent) and Deionized Water (antisolvent) are used.

Step-by-Step Methodology
  • Dissolution: Transfer the pooled, concentrated solid from the chromatography step into a clean Erlenmeyer flask. Add absolute Ethanol dropwise while heating the flask on a hot plate (approx. 75°C) until the solid is just dissolved.

  • Hot Filtration: If particulate matter is visible, perform a rapid hot gravity filtration to prevent premature nucleation[4].

  • Antisolvent Addition: Remove the flask from the heat source. Slowly add hot Deionized Water dropwise until the solution becomes faintly cloudy (the saturation point). Add one final drop of Ethanol to clear the solution.

  • Controlled Nucleation: Cover the flask with aluminum foil with small perforations to allow slow evaporation[5]. Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight. Causality: Slow cooling promotes the growth of large, pure crystals rather than trapping impurities in rapidly formed amorphous precipitates.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with 10 mL of ice-cold 10:1 Water/Ethanol to remove mother liquor adhering to the crystal surfaces[6].

  • Desiccation: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvent trapped in the crystal habit.

Self-Validation Checkpoint: Evaporate a small aliquot of the mother liquor. If TLC analysis of the residue reveals a high concentration of the target compound, the solvent/antisolvent ratio was too high in Ethanol. The mother liquor can be subjected to a second crop crystallization to maximize yield[5].

Quality Assurance & Analytical Release

To validate the self-correcting nature of this protocol, the final API intermediate must be subjected to orthogonal analytical techniques:

  • HPLC-UV: Ensure chemical purity is >99.5% (Area %).

  • Differential Scanning Calorimetry (DSC): A sharp, singular endothermic melting peak confirms both high chemical purity and polymorph uniformity, verifying that the thermodynamic recrystallization was successful.

References

  • Recrystallization of Active Pharmaceutical Ingredients - scispace.com - 2

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry - chromatographyonline.com - 1

  • Recrystallization Guide: Process, Procedure, Solvents - mt.com - 3

  • How To: Purify by Crystallization - rochester.edu - 5

  • SOP: CRYSTALLIZATION - uct.ac.za - 6

  • 3.3. CRYSTALLIZATION - esisresearch.org - 4

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Friedel-Crafts Acylation Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side products and experimental challenges. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's causality, enabling you to diagnose and resolve issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during Friedel-Crafts acylation experiments.

Q1: Why is my Friedel-Crafts acylation reaction not working or giving a very low yield?

A1: A low yield or complete failure of a Friedel-Crafts acylation reaction can often be attributed to a few key factors. The most common culprits are the deactivation of the aromatic substrate, issues with the Lewis acid catalyst, or the presence of incompatible functional groups.[1][2] Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃) are deactivated and generally do not undergo Friedel-Crafts acylation.[1][3][4] Additionally, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture and can be deactivated if the reaction is not performed under strictly anhydrous conditions.[2]

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?

A2: In contrast to many other catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[5] This is because the ketone product formed in the reaction is a Lewis base and forms a stable complex with the Lewis acid.[6][7] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating further acylating agent molecules. Therefore, to drive the reaction to completion, at least one equivalent of the catalyst for every equivalent of the ketone product is necessary.[5][7]

Q3: Can I run the reaction on an aromatic ring that has a nitro or amino group?

A3: Generally, no. Aromatic rings must be at least as reactive as a mono-halobenzene to undergo Friedel-Crafts acylation.[8]

  • Nitro groups (-NO₂) and other strong deactivators make the aromatic ring too electron-poor to act as a nucleophile and attack the acylium ion electrophile.[4][9]

  • Amino groups (-NH₂, -NHR, -NR₂) are strong Lewis bases and will react with the Lewis acid catalyst.[4][10] This forms a positively charged complex on the nitrogen, which strongly deactivates the aromatic ring to further electrophilic attack.[4][10]

Q4: I see multiple spots on my TLC plate. What could they be?

A4: Multiple spots can indicate a mixture of products. While Friedel-Crafts acylation is known for being cleaner than its alkylation counterpart, side products can still form. Common possibilities include:

  • Isomers: If your starting material has a substituent, you may get a mixture of ortho, para, and meta products.

  • Polyacylation: Although the acyl group is deactivating, highly activated substrates under forcing conditions can sometimes lead to the addition of more than one acyl group.

  • Side reactions with functional groups: If your substrate has sensitive groups like alcohols or amines, you may have formed esters or amides alongside the desired C-acylated product.

Section 2: In-Depth Troubleshooting Guides: Identifying and Mitigating Side Products

This section provides a detailed analysis of specific side products and experimental failures, their mechanistic origins, and targeted solutions.

Issue 1: Catalyst Deactivation and Reaction Failure
  • Symptom: The reaction does not proceed, and you recover only your starting material. TLC analysis shows no product formation.

  • Causality: The primary cause is the inactivation of the Lewis acid catalyst, which is essential for generating the reactive acylium ion electrophile.[8]

  • Root Cause A: Moisture Contamination

    • Mechanism: Lewis acids like AlCl₃ react vigorously with water. This hydrolysis reaction consumes the catalyst, converting it into inactive aluminum hydroxide and HCl.[7] Even trace amounts of moisture in your glassware, solvents, or reagents can be sufficient to kill the reaction.

    • Solution: Employ rigorous anhydrous techniques. Flame-dry or oven-dry all glassware immediately before use. Use freshly opened or properly stored anhydrous solvents. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Root Cause B: Substrate-Catalyst Complexation

    • Mechanism: As mentioned in the FAQ, the ketone product forms a stable complex with the Lewis acid, sequestering it.[6][7] Similarly, functional groups with lone pairs on the aromatic substrate, such as amines (-NH₂) or alcohols (-OH), will coordinate with the Lewis acid, deactivating both the catalyst and the substrate.[7]

    • Solution:

      • Stoichiometry: Use at least a stoichiometric amount of the Lewis acid. For substrates or solvents that can also act as Lewis bases, a slight excess may be required.

      • Protecting Groups: For substrates with -OH or -NH₂ groups, protect these functionalities before performing the Friedel-Crafts reaction. The protecting group can be removed in a subsequent step.

Issue 2: Polyacylation Side Products
  • Symptom: Formation of products with a higher molecular weight than the expected mono-acylated product, corresponding to the addition of two or more acyl groups.

  • Causality: One of the key advantages of acylation over alkylation is that the acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further substitution.[6][10][11] However, this deactivation is not absolute.

  • Root Cause: Highly Activated Substrates or Forcing Conditions

    • Mechanism: If the starting aromatic ring is extremely electron-rich (e.g., anisole, phenols) and/or the reaction conditions are too harsh (e.g., high temperatures, prolonged reaction times), the initial deactivation may not be sufficient to prevent a second acylation.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the acylating agent to favor mono-substitution.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at 0 °C and allowing it to slowly warm to room temperature.[2]

      • Monitor Reaction Time: Use TLC or GC to monitor the reaction's progress and quench it as soon as the starting material is consumed to prevent the formation of polyacylated products.

Issue 3: Undesired Isomer Formation
  • Symptom: The product is a difficult-to-separate mixture of ortho, para, and/or meta isomers.

  • Causality: The regiochemical outcome of the reaction is dictated by the electronic and steric effects of the substituents already present on the aromatic ring.

  • Root Cause: Kinetic vs. Thermodynamic Control

    • Mechanism: For some substrates, particularly polycyclic aromatic hydrocarbons like naphthalene, the site of acylation can be highly dependent on the reaction conditions. One isomer may be formed faster (kinetic product), but another may be more stable (thermodynamic product).[1] Over time or at higher temperatures, the kinetic product can rearrange.

    • Solution:

      • Solvent Choice: The polarity of the solvent can influence the transition state and favor one isomer over another. Common solvents include CS₂, nitrobenzene, or dichloroethane.

      • Temperature and Time: To favor the kinetic product, use lower temperatures and shorter reaction times. For the thermodynamic product, higher temperatures or longer reaction times may be necessary. A pilot study to screen conditions is often warranted.

Section 3: Summary Table of Common Issues
Issue / Side Product Probable Cause Recommended Solution
No Reaction / Low Yield 1. Moisture deactivating the catalyst.[2][7] 2. Deactivated aromatic substrate (-NO₂, -CF₃).[1] 3. Substrate with -NH₂ or -OH group complexing with the catalyst.[4][10]1. Use rigorous anhydrous techniques and an inert atmosphere. 2. Choose a different synthetic route. 3. Protect the interfering functional group prior to acylation.
Polyacylation Highly activated aromatic ring or harsh reaction conditions (high temp/long time).Control stoichiometry (excess arene), use lower reaction temperatures, and monitor the reaction closely to avoid extended reaction times.
Isomer Mixture Kinetic vs. thermodynamic control, especially with substituted benzenes or PAHs.[1]Modify reaction solvent and temperature to favor the desired isomer. Perform small-scale screening experiments.
N- or O-Acylation Presence of amine (-NH₂) or alcohol (-OH) groups on the aromatic substrate.Protect the amine or alcohol functional group before the reaction.
Rearrangement Extremely rare for the acylium ion itself, but post-reaction isomerization is possible under harsh conditions.Use milder reaction conditions (lower temperature, alternative Lewis acid). This is a primary advantage over FC-Alkylation.[6][11]
Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol provides a representative example for the acetylation of an activated aromatic ring.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by anhydrous aluminum chloride (1.2 equivalents). Stir the suspension.

  • Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. A complex will form.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • Workup: See Protocol 4.2 for the quenching procedure.

Protocol 4.2: Standard Aqueous Workup and Quenching

The workup is a critical step where many issues, such as emulsion formation, can occur.

  • Quenching: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/acid mixture.[2] This step is exothermic and will decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. If two layers are not distinct, add more organic solvent. Separate the organic layer.

  • Washing: Extract the aqueous layer with one or two portions of the organic solvent. Combine all organic layers. Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine (to reduce the amount of water in the organic layer).

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[2]

Section 5: Visual Guides
Diagram 1: Catalyst Deactivation Pathways

Caption: Major pathways leading to catalyst deactivation in Friedel-Crafts reactions.

Diagram 2: Troubleshooting Workflow for Low/No Product Yield

G decision decision action action issue issue start Start: Low or No Yield check_conditions Were anhydrous conditions used? start->check_conditions check_substrate Is substrate deactivated or has -NH2/-OH groups? check_conditions->check_substrate Yes issue_moisture Issue: Catalyst hydrolyzed check_conditions->issue_moisture No check_catalyst Was catalyst stoichiometry >= 1.0? check_substrate->check_catalyst No issue_substrate Issue: Substrate incompatible check_substrate->issue_substrate Yes issue_stoich Issue: Catalyst sequestration check_catalyst->issue_stoich No end_point Re-run Experiment check_catalyst->end_point Yes action_dry Action: Redo with dry glassware/solvents under inert gas. issue_moisture->action_dry action_dry->end_point action_substrate Action: Protect group or choose new route. issue_substrate->action_substrate action_substrate->end_point action_stoich Action: Redo with >= 1 eq. of catalyst. issue_stoich->action_stoich action_stoich->end_point

Caption: Troubleshooting workflow for a failed Friedel-Crafts acylation reaction.

Section 6: References
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • StudySmarter. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Ghashang, M., & Neaman, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Chemistry Steps. (2025, June 20). Friedel–Crafts Acylation. [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • SATHEE. Friedel Crafts Reaction. [Link]

  • Cherif, S. E., et al. (2021). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances. [Link]

  • LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. [Link]

  • University of Calgary. Ch12: Friedel-Crafts acylation. [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

Welcome to the technical support center for the synthesis of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. The synthesis of this molecule, a key intermediate in various research applications, is typically achieved through a Friedel-Crafts acylation reaction. While a powerful C-C bond-forming reaction, its success is highly sensitive to a number of experimental parameters.[1][2] This guide will provide the causal reasoning behind experimental choices to ensure robust and reproducible yields.

I. Reaction Overview: The Friedel-Crafts Acylation Pathway

The synthesis of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate involves the reaction of ethyl benzoate with 3-(4-bromophenyl)propanoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Lewis acid activates the acyl chloride, generating a highly reactive acylium ion.[3][4] This electrophile is then attacked by the electron-rich aromatic ring of ethyl benzoate to form the desired product.

A critical aspect of this specific synthesis is the directing effect of the ethyl ester group on the benzoate ring. The ester group is a deactivating, meta-directing group. However, the acylation often occurs at the para-position due to steric hindrance at the ortho-positions. Understanding this electronic and steric interplay is fundamental to troubleshooting and optimizing the reaction.

II. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common issues encountered during the synthesis of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate, providing explanations and actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
Low to No Product Yield 1. Inactive Catalyst: Moisture in the reaction setup can hydrolyze and deactivate the Lewis acid catalyst (e.g., AlCl₃).[5] 2. Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required as it complexes with the starting material and the product ketone.[6] 3. Poor Quality Reagents: The acyl chloride may have degraded to the corresponding carboxylic acid, which inhibits the reaction.[5] 4. Deactivated Aromatic Ring: The ethyl ester group on ethyl benzoate is electron-withdrawing, making the ring less reactive towards electrophilic substitution.[3]1. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6] 2. Use at least one equivalent of AlCl₃ relative to the ethyl benzoate. For less reactive substrates, an excess may be beneficial. 3. Use freshly prepared or distilled 3-(4-bromophenyl)propanoyl chloride. 4. Consider increasing the reaction temperature or using a more potent Lewis acid, though this may increase side reactions.
Formation of Multiple Products (Isomers) 1. Competing Directing Effects: While the ester group is primarily meta-directing, some ortho and para substitution can occur, leading to isomeric products. 2. Reaction Temperature: Higher temperatures can sometimes lead to a loss of regioselectivity.1. Carefully control the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable para-isomer. 2. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer better selectivity.[6]
Polyacylation While less common in Friedel-Crafts acylation due to the deactivating nature of the introduced acyl group, it can still occur under harsh conditions.[6][7]Use a stoichiometric amount of the acylating agent. Avoid using a large excess.
Difficult Workup/Emulsion Formation The quenching of excess AlCl₃ with water is highly exothermic and can form aluminum hydroxides, leading to emulsions.[5]Quench the reaction by slowly and carefully adding the reaction mixture to a mixture of crushed ice and dilute hydrochloric acid.[5] This will help to break down the aluminum complexes and keep the aluminum salts dissolved in the aqueous phase.
Product Contamination with Starting Materials 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Inefficient Purification: The purification method may not be adequate to separate the product from unreacted starting materials.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. 2. Utilize flash column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. Recrystallization can also be an effective purification technique.

III. Frequently Asked Questions (FAQs)

Q1: Why is anhydrous aluminum chloride (AlCl₃) the most commonly used catalyst, and are there alternatives?

A1: Anhydrous aluminum chloride is a powerful Lewis acid that effectively generates the acylium ion electrophile from the acyl chloride.[1][3] Its high reactivity makes it suitable for acylating moderately deactivated rings like ethyl benzoate. However, its moisture sensitivity is a significant drawback.[5] Milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used and may provide better selectivity, especially when trying to minimize side reactions.[6] In some modern methodologies, solid acid catalysts or strong Brønsted acids are also employed to circumvent the issues associated with traditional Lewis acids.[8][9]

Q2: Can I use 3-(4-bromophenyl)propanoic acid directly instead of the acyl chloride?

A2: While direct acylation with carboxylic acids is possible, it typically requires harsher conditions or specific activating agents.[5] The use of a strong Brønsted acid like methanesulfonic acid or activating agents in conjunction with a Lewis acid can facilitate this transformation.[5] However, for optimal yield and cleaner reaction profiles, converting the carboxylic acid to the more reactive acyl chloride is the standard and recommended procedure.

Q3: What are the best practices for setting up a Friedel-Crafts acylation reaction to ensure a high yield?

A3:

  • Strict Anhydrous Conditions: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent deactivation of the Lewis acid catalyst.[6]

  • Reagent Quality: Use high-purity, anhydrous solvents and freshly prepared or distilled acyl chloride.

  • Order of Addition: Typically, the Lewis acid is suspended in the solvent, followed by the addition of the ethyl benzoate. The acyl chloride is then added dropwise at a controlled temperature (often starting at 0 °C).

  • Temperature Control: The reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

  • Monitoring: Regularly monitor the reaction progress by TLC to determine the optimal reaction time and prevent the formation of degradation products.

Q4: How do I effectively purify the final product, Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate?

A4: After a proper aqueous workup to remove the Lewis acid and other water-soluble byproducts, the crude product is typically an oil or a solid. The most common and effective purification method is flash column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is usually effective at separating the desired product from unreacted starting materials and any side products. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

IV. Experimental Protocols

A. Preparation of 3-(4-bromophenyl)propanoyl chloride
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-(4-bromophenyl)propanoic acid (1.0 eq) and thionyl chloride (SOCl₂, 1.5 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-(4-bromophenyl)propanoyl chloride can be used directly in the next step or purified by vacuum distillation.

B. Synthesis of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Add a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]

  • Cool the suspension to 0 °C in an ice bath.

  • Add ethyl benzoate (1.0 eq) to the stirred suspension.

  • Slowly add a solution of 3-(4-bromophenyl)propanoyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate.

V. Visualizing the Process

Reaction Mechanism

Friedel_Crafts_Acylation AcylChloride 3-(4-bromophenyl)propanoyl chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ LewisAcid->AcyliumIon SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex + Ethyl Benzoate EthylBenzoate Ethyl Benzoate EthylBenzoate->SigmaComplex Product Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate SigmaComplex->Product - H⁺ HCl HCl SigmaComplex->HCl RegenCatalyst AlCl₃ (regenerated) HCl->RegenCatalyst Troubleshooting_Workflow Start Low or No Yield CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture CheckCatalyst Verify Catalyst Loading (Stoichiometric?) CheckMoisture->CheckCatalyst No DryGlassware Action: Thoroughly Dry Glassware & Solvents CheckMoisture->DryGlassware Yes CheckReagents Assess Reagent Quality (Fresh Acyl Chloride?) CheckCatalyst->CheckReagents Yes IncreaseCatalyst Action: Increase Catalyst Loading CheckCatalyst->IncreaseCatalyst No PurifyReagent Action: Use Freshly Prepared/Distilled Acyl Chloride CheckReagents->PurifyReagent No Success Improved Yield CheckReagents->Success Yes DryGlassware->Success IncreaseCatalyst->Success PurifyReagent->Success

Caption: A workflow for troubleshooting low product yield.

VI. References

  • Ghahremanzadeh, R., et al. (2020). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel–Crafts Acylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-(4-bromobutyl)benzoate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Friedel–Crafts acylation–cyclisation reactions of 3-bromophenyl ethers with phosphorus trichloride and oxalyl chloride to give the corresponding phenoxaphosphine and xanthen-9-one derivatives. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Ethyl Benzoylformate. Retrieved from [Link]

Sources

Optimization

optimization of reaction conditions for acylation of aromatic compounds

Welcome to the Technical Support Center for the acylation of aromatic compounds. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the acylation of aromatic compounds. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into optimizing electrophilic aromatic substitution (Friedel-Crafts acylation). This resource moves beyond basic procedures to explain the causality behind experimental choices, ensuring your workflows are robust, scalable, and self-validating.

Section 1: Optimization Workflow

Before troubleshooting a failed reaction, it is critical to understand the logical progression of reaction design. The workflow below outlines the strategic checkpoints required to optimize an acylation reaction from substrate profiling to product isolation.

Workflow A Substrate Profiling (Electronic & Steric Effects) B Select Acylating Agent (Acid Chloride / Anhydride) A->B C Catalyst Selection (Stoichiometric AlCl3 vs. Catalytic M(OTf)3) B->C D Solvent & Temperature (Regioselectivity Control) C->D E Reaction Execution (Anhydrous or Green Conditions) D->E F Quench & Workup (Complex Cleavage) E->F

Workflow for optimizing Friedel-Crafts acylation conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my AlCl₃-catalyzed reaction stall at ~50% conversion despite starting with active, dry catalyst? A1: This is a classic issue of product-catalyst complexation. In standard Friedel-Crafts acylation, the newly formed aryl ketone product acts as a Lewis base. It forms a highly stable, irreversible complex with the Lewis acid catalyst (e.g., AlCl₃)[1]. This effectively sequesters the catalyst, preventing it from activating further acyl chloride molecules. Therefore, a stoichiometric amount (typically 1.1 to 1.2 equivalents) of the catalyst is strictly required to drive the reaction to completion[1].

Q2: How can I control the regioselectivity (ortho vs. para) of my acylation? A2: Regioselectivity is governed by both the steric bulk of the substrate and the solvent environment. The polarity of the solvent directly influences the transition state and isomer distribution. For instance, non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) favor the kinetically controlled product (often the less sterically hindered para-isomer). Conversely, highly polar solvents like nitrobenzene stabilize the thermodynamically favored isomer, which can alter the ortho/para ratio significantly[2].

Q3: Is there a way to avoid using stoichiometric amounts of moisture-sensitive Lewis acids? A3: Yes. Transitioning from traditional Lewis acids to Metal Triflates (e.g., In(OTf)₃, Y(OTf)₃, or Pr(OTf)₃) allows for true catalytic turnover[3]. The triflate anion helps stabilize the highly reactive acylium intermediate, while the metal center does not bind irreversibly to the resulting ketone product[4]. This enables the use of low catalyst loadings (1–5 mol%) and provides high tolerance to trace moisture, making it a greener and more scalable alternative[4].

Q4: Do I need to worry about polyacylation the same way I worry about polyalkylation? A4: Fortunately, no. The acyl group introduced onto the aromatic ring is strongly electron-withdrawing, which deactivates the ring toward further electrophilic substitution. This makes the mono-acylated product significantly less reactive than the starting material, effectively preventing a second acylation reaction from occurring[2].

Section 3: Troubleshooting Guide & Data Presentation

When a reaction fails, systematic isolation of the root cause saves both time and reagents. Use the logic tree below to diagnose common failures.

Troubleshooting Start Issue: Low Yield / Incomplete Reaction Q1 Is the substrate strongly deactivated? Start->Q1 A1 Use harsher conditions or alternative route Q1->A1 Yes Q2 Was catalyst stoichiometry ≥ 1.1 eq? (If AlCl3) Q1->Q2 No A2 Increase catalyst to overcome product complexation Q2->A2 No Q3 Was moisture rigorously excluded? Q2->Q3 Yes A3 Dry solvents & glassware, or switch to Metal Triflates Q3->A3 No

Troubleshooting logic tree for low product yield in acylation.

Quantitative Data Summarization: Catalyst Comparison

To aid in reaction design, the following table summarizes the operational differences between traditional and modern catalytic systems.

ParameterTraditional (AlCl₃)Green Catalytic (Metal Triflates)Causality / Impact
Catalyst Loading 1.1 – 1.5 equivalents0.01 – 0.05 equivalentsAlCl₃ forms stable product complexes; Triflates allow catalytic turnover.
Moisture Tolerance Extremely LowHighAlCl₃ hydrolyzes to inactive Al(OH)₃; Triflates are water-compatible.
Typical Solvent DCM, CS₂, NitrobenzeneIonic Liquids, Deep Eutectic SolventsSolvents dictate transition state stabilization and regioselectivity.
Reaction Time 2 – 12 hours5 – 30 mins (Microwave)Microwave + Triflates accelerates acylium ion generation.
Polyacylation Risk Very LowVery LowThe first acyl group strongly deactivates the aromatic ring.

Section 4: Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints. The following methodologies are designed to be self-validating, meaning you can visually or physically confirm the success of each step as you perform it.

Protocol 1: Traditional Stoichiometric Acylation (AlCl₃)

Best for standard laboratory synthesis where anhydrous conditions can be strictly maintained.

  • Setup & Activation: In an oven-dried Schlenk flask under an argon atmosphere, suspend 1.2 equivalents of anhydrous AlCl₃ in anhydrous DCM.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing AlCl₃ into inactive aluminum hydroxide species, which would kill the reaction before it begins[5].

  • Electrophile Generation: Cool the suspension to 0 °C using an ice bath and add 1.1 equivalents of the acyl chloride dropwise.

    • Self-Validation: The opaque suspension will transition to a homogeneous, pale-yellow solution. This visual clearance confirms the generation of the active acylium ion complex[6].

  • Substrate Addition: Add 1.0 equivalent of the aromatic substrate dropwise. Maintain at 0 °C for 1 hour, then allow the mixture to warm to room temperature.

    • Self-Validation: The solution will turn deep red or brown and may become noticeably viscous. This physical change confirms the formation of the stable product-AlCl₃ complex.

  • Quench & Cleavage: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl.

    • Causality: The highly exothermic hydrolysis breaks the product-catalyst complex, releasing the free aryl ketone[6].

    • Self-Validation: The dark red/brown color will rapidly dissipate. The disappearance of white, gelatinous Al(OH)₃ precipitates into the aqueous layer confirms successful complex cleavage and prevents emulsion formation during extraction.

  • Isolation: Extract the aqueous layer with DCM, wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate via rotary evaporation.

Protocol 2: Catalytic Green Acylation (Metal Triflate)

Best for scale-up, moisture-sensitive environments, or when minimizing hazardous waste is a priority.

  • Setup: In a microwave-safe reaction vial, combine 1.0 equivalent of the aromatic substrate and 1.1 equivalents of the corresponding acid anhydride.

  • Catalyst Addition: Add 0.05 equivalents (5 mol%) of Yttrium Triflate (Y(OTf)₃) and 1 mL of a deep eutectic solvent (DES) or ionic liquid (e.g., [BMI]BF₄).

    • Causality: The DES/ionic liquid enhances the catalytic activity of the metal triflate and stabilizes the transition state without requiring strictly anhydrous conditions[3][4].

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 100 °C for 10 minutes.

    • Causality: Microwave heating provides rapid, uniform energy transfer, drastically reducing reaction times compared to conventional thermal heating[3].

  • Workup & Recovery: Cool the vial to room temperature and extract the product with ethyl acetate.

    • Self-Validation: The biphasic separation will be clean and immediate, without the formation of the sticky aluminum emulsions seen in traditional methods. The DES/catalyst layer can be retained, dried under vacuum, and directly reused for subsequent cycles with minimal loss of activity[4].

References

  • troubleshooting common issues in Friedel-Crafts reactions - Benchchem, benchchem.com,
  • How to optimize Friedel-Crafts acylation reaction conditions. - Benchchem, benchchem.com,
  • A Simple, Effective, Green Method for the Regioselective 3-Acyl
  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Comput
  • Optimizing reaction conditions for Friedel-Crafts acylation of toluene - Benchchem, benchchem.com,
  • Friedel Craft Acylation Reaction - CurlyArrows Organic Chemistry, curlyarrows.com,

Sources

Troubleshooting

Technical Support Center: Managing Emulsions in Liquid-Liquid Extraction

Welcome to the Workup Troubleshooting Center. Emulsions—colloidal dispersions of one liquid in another—are a classic bottleneck in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Workup Troubleshooting Center. Emulsions—colloidal dispersions of one liquid in another—are a classic bottleneck in organic synthesis. Stabilized by physical forces, chemical surfactants, or fine particulates, emulsions can severely reduce yield and complicate downstream purification[1].

As an Application Scientist, I have designed this guide to move beyond basic trial-and-error. Here, we focus on the causality of emulsion formation and provide self-validating protocols to break them efficiently while maintaining the integrity of your target compounds.

Diagnostic Decision Tree

Before applying chemical interventions, it is critical to diagnose the physical nature of your emulsion. Use the workflow below to determine the most logical troubleshooting path.

EmulsionTroubleshooting Start Emulsion Forms During LLE Wait Wait 10-15 Minutes (Gravity Separation) Start->Wait Check1 Did the layers separate? Wait->Check1 Success Proceed to Wash/Dry Organic Layer Check1->Success Yes Particulates Are fine particulates visible at interface? Check1->Particulates No Celite Vacuum Filter Through Celite® Pad Particulates->Celite Yes Brine Add Saturated NaCl (Salting Out) Particulates->Brine No Celite->Success Check2 Did the layers separate? Brine->Check2 Check2->Success Yes Density Is solvent density close to water (e.g., DCM)? Check2->Density No Dilute Dilute with more Organic Solvent / Water Density->Dilute Yes Scale Is volume < 500 mL? Density->Scale No Dilute->Success Centrifuge Centrifugation (Mechanical Breaking) Scale->Centrifuge Yes Centrifuge->Success

Diagnostic workflow for resolving liquid-liquid extraction emulsions.

Troubleshooting Guides (FAQ)

Q1: Why do emulsions form, and how do solvent properties dictate my breaking strategy?

A1: Emulsions form when the interfacial tension between the aqueous and organic phases is lowered, often by reaction byproducts acting as surfactants, or when fine solid particulates stabilize the droplet interface[1]. The choice of solvent heavily influences emulsion stability. For instance, chlorinated solvents like dichloromethane (DCM) have densities very close to that of aqueous layers, reducing the buoyant force that drives separation[2]. Furthermore, DCM is notorious for causing emulsions, especially when extracting basic aqueous solutions[2].

  • Self-Validating Check: If the emulsion is a "milky" uniform layer with DCM, the density differential is likely too low. Diluting with additional DCM (to increase organic volume) or adding water (to lower aqueous density) will immediately shift the phase boundary if density is the culprit.

Q2: The emulsion won't break with time. What is the standard chemical intervention?

A2: The first-line chemical intervention is "salting out" by adding a saturated sodium chloride solution (brine)[2].

  • Causality: Adding brine increases the ionic strength of the aqueous phase[2]. This increased polarity decreases the solubility of organic components (including surfactant-like intermediates) within the aqueous layer, forcing them into the organic phase and promoting a cleaner separation of the two phases[2].

  • Self-Validating Check: Upon adding brine and gently swirling, a distinct interface should begin to form within 5 to 10 minutes. If the emulsion remains completely opaque, the stabilizing force is likely particulate rather than chemical.

Q3: My reaction contains fine particulates stabilizing the emulsion. How do I clear it?

A3: When fine solids (e.g., metal catalysts, urea byproducts, or insoluble polymers) accumulate at the phase boundary, they create a physical barrier preventing droplet coalescence. The most effective solution is vacuum filtration through a pad of Celite® (diatomaceous earth)[3].

  • Causality: Celite® acts as a highly porous depth filter that traps fine particulates without dissolving in either phase[3]. Removing the solids eliminates the physical barrier stabilizing the emulsion, allowing the droplets to merge.

Q4: I am working with highly polar, surfactant-like molecules. How do I separate them?

A4: Surfactant-like molecules possess both hydrophilic and lipophilic domains, naturally accumulating at the interface and stabilizing droplets[4]. If salting out fails, you must alter the chemical state of the surfactant. Adjusting the pH of the aqueous layer can be highly effective[3].

  • Causality: For basic solutions that tend to emulsify (e.g., containing amines), careful acidification can protonate the amine, driving it entirely into the aqueous phase and destroying its surfactant properties at the interface[3]. Conversely, for acidic mixtures, neutralization can drive the compound into the organic phase. If pH adjustment risks product degradation, centrifugation is the best mechanical alternative, as the high g-force overcomes the steric stabilization of the droplets[4].

Standard Operating Procedures (SOPs)

SOP 1: The "Salting Out" (Brine) Method

Use this protocol when a significant emulsion forms and does not break after 15 minutes of standing[2].

  • Assess Volume: Ensure your separatory funnel has at least 20% empty volume remaining to prevent overflow.

  • Add Brine: Add a volume of saturated aqueous NaCl (brine) equal to approximately 10-20% of the total liquid volume in the funnel[2].

  • Gentle Agitation: Do not shake vigorously. Gently swirl the funnel or invert it slowly 2-3 times to mix the brine into the aqueous layer without shearing the organic droplets further[2].

  • Settle: Mount the funnel on a ring stand and allow it to sit undisturbed for 15 minutes[2].

  • Assess Separation: If the emulsion breaks or significantly reduces, proceed with layer separation[2]. If it persists, proceed to SOP 2.

SOP 2: The Celite® Filtration Method

Use this protocol when the emulsion is stabilized by fine solid particles or precipitates[3].

  • Prepare the Filter: Place a coarse frit glass funnel or a Büchner funnel with filter paper on a vacuum filter flask[2].

  • Build the Pad: Add a 1-2 cm layer of Celite® and gently press it down to create an even pad[2].

  • Wet the Pad: Wet the Celite® pad with the pure organic extraction solvent you are currently using[2].

  • Filter the Emulsion: Apply a gentle vacuum. Carefully pour the entire contents of the separatory funnel (both liquid layers and the emulsion) directly onto the Celite® pad[3].

  • Rinse: Rinse the separatory funnel with a small amount of the organic solvent and pour this rinse over the Celite® pad to ensure all of the product is collected[2].

  • Separate Filtrate: Transfer the biphasic filtrate from the vacuum flask back to a clean separatory funnel. The layers should now be distinct and easily separable[2].

Quantitative Data: Emulsion-Breaking Techniques Comparison

TechniqueMechanism of ActionTime RequiredScale SuitabilityRelative CostBest For
Gravity Separation Density-driven coalescence10 - 30 minsAny scaleFreeWeak, transient emulsions[2].
Salting Out (Brine) Increases aqueous ionic strength5 - 15 minsAny scaleLowChemically stabilized emulsions[2].
Celite® Filtration Physical removal of particulates10 - 20 minsMedium to LargeLowParticulate-stabilized emulsions[3].
Solvent Dilution Alters density differential< 5 minsAny scaleMediumHalogenated solvent extractions[2].
Centrifugation Mechanical force (g-force)5 - 10 minsSmall (< 500 mL)High (Equipment)Persistent, highly stable emulsions[4].
pH Adjustment Alters solute solubility/ionization5 - 10 minsAny scaleLowAmine or carboxylic acid surfactants[3].

References

  • Biotage - Tackling emulsions just got easier Source:[Link]

  • Go2ETI - Emulsion Breaking: Water Formulation Strategies That Work Source:[Link]

Sources

Optimization

Technical Support Center: Catalyst Choice and Regioselectivity in Friedel-Crafts Acylation

Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to catalyst selection and its impact on the regioselectivity of this cornerstone reaction.

Foundational Principles: Understanding the Interplay of Catalyst and Substrate

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. The reaction is a classic example of electrophilic aromatic substitution (EAS), where the choice of catalyst is paramount in controlling the reaction's efficiency and, crucially, its regioselectivity.[1][2]

The primary role of the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is to generate the highly electrophilic acylium ion from an acyl halide or anhydride.[2][3] This acylium ion is then attacked by the π-electrons of the aromatic ring.[2][3] The position of this attack, and thus the regioselectivity of the reaction, is largely governed by the electronic properties of the substituents already present on the aromatic ring.[4]

The Role of Substituents in Directing Acylation

Substituents on the aromatic ring are broadly classified as either activating or deactivating groups.[5][6]

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[5][6][7] Activating groups are typically ortho, para-directors, meaning they direct the incoming acyl group to the positions adjacent (ortho) and opposite (para) to themselves.[5][8][9][10] This is because the carbocation intermediate (the sigma complex or arenium ion) formed during ortho or para attack is more stabilized by resonance.[5] Examples of activating groups include alkyl, hydroxyl (-OH), and alkoxy (-OR) groups.[8][9]

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive.[5][6][7] Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating but ortho, para-directing.[5][8][9][11] The meta-directing effect arises because the carbocation intermediates for ortho and para attack are significantly destabilized by the electron-withdrawing group.[7] Examples of deactivating groups include nitro (-NO₂), cyano (-CN), and carbonyl groups (-COR).[8]

dot graph TD { subgraph "Substituent Effects on Regioselectivity" A[Aromatic Ring with Substituent 'X'] --> B{Is 'X' Activating or Deactivating?}; B -- Activating --> C[Ortho, Para Director]; B -- Deactivating --> D{Is 'X' a Halogen?}; D -- Yes --> C; D -- No --> E[Meta Director]; C --> F[Major Products: Ortho and Para Isomers]; E --> G[Major Product: Meta Isomer]; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] F; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] G; } caption: "Decision workflow for predicting regioselectivity."

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during your experiments, with a focus on how catalyst choice can be the root cause and the solution.

Issue 1: Low or No Product Yield

Question: My Friedel-Crafts acylation is resulting in a low yield or is not proceeding at all. What are the likely causes related to my catalyst?

Answer: Low or non-existent yields in Friedel-Crafts acylation can often be traced back to issues with the catalyst's activity or its interaction with the substrate.

Probable Causes & Solutions:

  • Catalyst Inactivity due to Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture.[12][13] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all reagents and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[12][13]

  • Insufficient Catalyst Stoichiometry: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[12][14] This is why a stoichiometric amount, or even a slight excess, of the catalyst is often necessary.[12][14][15]

    • Solution: For most acylations, use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst. For unreactive substrates, a larger excess may be required.

  • Deactivated Aromatic Ring: Strongly deactivated aromatic rings (e.g., nitrobenzene) are generally unreactive in Friedel-Crafts acylations.[13][16][17][18]

    • Solution: If your substrate is highly deactivated, a more potent Lewis acid or harsher reaction conditions (higher temperature) might be necessary. However, this can lead to side reactions. Alternatively, a different synthetic route that avoids Friedel-Crafts acylation on the deactivated ring may be more prudent.

  • Incompatible Functional Groups: Substrates containing basic functional groups, such as amines (-NH₂) or alcohols (-OH), can react with the Lewis acid catalyst, leading to its deactivation.[1][17]

    • Solution: Protect the incompatible functional group before performing the acylation. For example, an amino group can be acylated to form an amide, which is less basic and an ortho, para-director.[7]

Issue 2: Poor Regioselectivity or Unexpected Isomer Formation

Question: My reaction is producing a mixture of isomers, or the major product is not the one I predicted. How can the catalyst influence this?

Answer: While the substrate's electronic properties are the primary determinant of regioselectivity, the choice and handling of the catalyst can significantly influence the isomer distribution.

Probable Causes & Solutions:

  • Steric Hindrance: Bulky acylating agents or catalyst-acylating agent complexes can sterically hinder attack at the ortho position, leading to a higher proportion of the para product.[8]

    • Solution: If the ortho isomer is desired, consider using a smaller acylating agent if possible. The choice of a less bulky Lewis acid might also have a minor effect.

  • Reaction Temperature: In some cases, the kinetically favored product (often the ortho isomer) may rearrange to the thermodynamically more stable isomer (often the para isomer) at higher temperatures.

    • Solution: To favor the kinetic product, run the reaction at a lower temperature. Conversely, to obtain the thermodynamic product, a higher reaction temperature or longer reaction time may be beneficial.

  • Catalyst-Substrate Interactions: The nature of the Lewis acid can subtly influence the electronic environment of the aromatic ring and the transition state energies for attack at different positions.

    • Solution: Experimenting with a range of Lewis acids, from strong (AlCl₃) to milder ones (FeCl₃, ZnCl₂, BF₃·OEt₂), can sometimes fine-tune the regioselectivity.[19][20] Milder catalysts may offer improved selectivity in certain cases.

dot graph TD { subgraph "Troubleshooting Poor Regioselectivity" A[Poor Regioselectivity] --> B{Identify Potential Causes}; B -- "Steric Hindrance" --> C[Consider smaller acylating agent or less bulky catalyst]; B -- "Reaction Temperature" --> D["Lower temp for kinetic product (often ortho)Higher temp for thermodynamic product (often para)"]; B -- "Catalyst-Substrate Interaction" --> E[Screen different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂)]; end } caption: "Troubleshooting workflow for poor regioselectivity."

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for introducing a carbon chain?

A1: Friedel-Crafts acylation has two key advantages over alkylation. First, the acylium ion is resonance-stabilized and does not undergo rearrangements, which is a common problem with the carbocations formed during alkylation.[3][16][21] This allows for the introduction of straight-chain alkyl groups after reduction of the ketone.[3][22] Second, the acyl group is deactivating, which prevents the polysubstitution that often plagues Friedel-Crafts alkylation.[1][3][16][17]

Q2: Can I use a catalytic amount of Lewis acid for my acylation?

A2: Typically, a stoichiometric amount of the Lewis acid is required because the product ketone complexes with the catalyst.[12][14] However, for highly activated aromatic substrates, it is sometimes possible to use catalytic amounts of a milder Lewis acid, especially with more reactive acylating agents like acid anhydrides.[14] Some modern methods also employ catalytic systems with zeolites or other solid acids.[23]

Q3: What are some common side reactions to be aware of?

A3: Besides the issues of low yield and poor regioselectivity, be mindful of potential side reactions such as the acylation of the catalyst itself or, in the case of sensitive substrates like furan, polymerization or ring-opening under strongly acidic conditions.[19][24]

Q4: How does the choice of acylating agent affect the reaction?

A4: Acyl chlorides are generally more reactive than acid anhydrides and are the most common choice.[2] The stability of the acylating agent is also a factor; for example, formyl chloride is too unstable to be used directly for the synthesis of aldehydes, necessitating alternative methods like the Gattermann-Koch reaction.[3][14][25]

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of Anisole

This protocol provides a representative example of a Friedel-Crafts acylation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Acetyl chloride

  • Anisole

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[12]

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[12]

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[12]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[12]

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[12]

Catalyst Selection Summary

Catalyst TypeStrengthCommon ExamplesTypical Applications & Considerations
Strong Lewis Acids StrongAlCl₃, AlBr₃, GaCl₃General-purpose, highly effective for a wide range of substrates. Requires stoichiometric amounts and strictly anhydrous conditions.[2][17][26]
Moderate Lewis Acids ModerateFeCl₃, SbCl₅, TiCl₄Useful for activated substrates where a milder catalyst is sufficient. Can sometimes offer improved selectivity.[20][26]
Mild Lewis Acids MildZnCl₂, BF₃·OEt₂, SnCl₄Often used for highly reactive or sensitive substrates to minimize side reactions like polymerization.[19][20]
Solid Acid Catalysts VariesZeolites, Montmorillonite claysEnvironmentally friendlier alternatives. Can offer high regioselectivity and are easily separated from the reaction mixture.[23]
Brønsted Acids StrongH₂SO₄, TfOHCan be used in some cases, particularly with acid anhydrides or carboxylic acids as the acylating agent.[20][27]

References

  • Ortho, Para, Meta - Chemistry Steps. (2022, January 3). Retrieved from [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved from [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Retrieved from [Link]

  • ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Ch12: Friedel-Crafts acylation - Chemistry. Retrieved from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Retrieved from [Link]

  • 3.5: The Direction of the Reaction - Chemistry LibreTexts. (2026, February 16). Retrieved from [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Retrieved from [Link]

  • Ortho para meta positions. Retrieved from [Link]

  • Activating and Deactivating Groups - Chemistry Steps. (2026, January 29). Retrieved from [Link]

  • Friedel Crafts Reaction - SATHEE. Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Retrieved from [Link]

  • Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved from [Link]

  • Steric Effects in Friedel-Crafts Reactions - Chemistry Stack Exchange. (2020, July 7). Retrieved from [Link]

  • 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

  • Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed. (2015, August 21). Retrieved from [Link]

  • Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations - Thieme E-Books & E-Journals -. Retrieved from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Retrieved from [Link]

  • Friedel–Crafts reaction. (2020, August 24). Retrieved from [Link]

  • Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF - ResearchGate. Retrieved from [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC. (2022, August 31). Retrieved from [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from [Link]

  • 15.13: Friedel-Crafts Alkanoylation (Acylation) - Chemistry LibreTexts. (2015, July 18). Retrieved from [Link]

  • Friedel crafts acylation addendum (video) - Khan Academy. (2026, March 3). Retrieved from [Link]

  • friedel-crafts acylation of benzene. Retrieved from [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. (2017, July 5). Retrieved from [Link]

  • Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites | Bentham Science Publishers. (2015, April 1). Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (2023, February 24). Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 29). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reagent Purity in Organic Synthesis

Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to reagent purity.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to reagent purity. Maintaining the integrity of your starting materials and solvents is paramount to achieving reproducible, high-yielding, and safe chemical transformations. This resource provides in-depth, field-proven insights to help you navigate the complexities of reagent purity.

Troubleshooting Guide: When Reactions Go Wrong

This section addresses specific experimental problems that may arise due to impure reagents. The question-and-answer format is designed to help you quickly identify and solve the issue at hand.

Question 1: My reaction is sluggish, and the yield is significantly lower than expected. I've double-checked my stoichiometry and reaction conditions. What could be the problem?

Answer:

This is a classic symptom of an inhibited reaction, often caused by impurities in your solvents or reagents.

  • Causality: The most common culprit is residual water in your reaction solvent, especially for moisture-sensitive reactions like Grignard formations, organolithium reactions, or any reaction employing water-sensitive catalysts.[1][2] Water will quench organometallic reagents and deactivate many Lewis acid catalysts. Other inhibitors could be trace amounts of acid or base, or residual starting materials from the reagent's synthesis.[3]

  • Troubleshooting Workflow:

    • Solvent Purity Check: First, verify the dryness of your solvent. For anhydrous reactions, even reagent-grade solvents may require further purification.[4] You can test for water content using a Karl Fischer titrator or by observing the reaction of a small amount of a water-sensitive indicator (like sodium benzophenone ketyl) with your solvent.

    • Reagent Integrity: Consider the age and storage of your reagents. Over time, many organic compounds can degrade.[5][6] For example, Grignard reagents can decompose upon prolonged storage, and other reactive species can oxidize.

    • Purification: If you suspect your solvent is the issue, it should be purified. The most common method for solvent purification is distillation from an appropriate drying agent.[4][7] For solid reagents, recrystallization is the most effective purification technique.[8][9][10]

Question 2: I'm observing unexpected byproducts in my reaction mixture, complicating my purification. How can I identify the source of these byproducts?

Answer:

The formation of unexpected byproducts often points to the presence of reactive impurities in one of your starting materials or solvents.

  • Causality: Impurities can act as alternative substrates, catalysts, or catalyst poisons, leading to side reactions. For instance, residual acetone in a reaction solvent can participate in aldol condensations. Peroxides in ether solvents can initiate unwanted radical reactions.[11][12][13] Impurities from the manufacturing process of a starting material can also be carried through to your reaction.[3]

  • Troubleshooting Workflow:

    • Analyze Starting Materials: Before running the reaction, analyze your starting materials and solvents using techniques like Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC).[14][15] This will help you identify and quantify any significant impurities. Quantitative NMR (qNMR) is particularly powerful as it can provide an absolute measure of purity without needing a reference standard for every impurity.[16][17][18]

    • Isolate and Characterize Byproducts: If possible, isolate the major byproducts from your reaction mixture and determine their structure. This can provide valuable clues about the nature of the impurity that led to their formation.

    • Purify the Offending Reagent: Once the impure reagent is identified, purify it using an appropriate method. For example, washing a liquid reagent with a mild acid or base solution can remove acidic or basic impurities, respectively, followed by distillation.[19]

Question 3: My solid product has a low and broad melting point, even after initial purification. How can I improve its purity?

Answer:

A low and broad melting point is a strong indicator of an impure solid compound.[20] The most effective method for purifying nonvolatile organic solids is recrystallization.[8][9][21]

  • Causality: During crystallization, impurities can become trapped in the crystal lattice, or they may co-precipitate if they have similar solubility profiles to your desired compound.[10]

  • Troubleshooting and Protocol:

    • Solvent Selection is Key: The success of recrystallization depends heavily on choosing the right solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][21] It should either dissolve impurities very well at all temperatures or not at all.

    • Recrystallization Protocol:

      • Dissolve the impure solid in a minimum amount of hot solvent.[22]

      • If the solution is colored and the pure compound is expected to be colorless, add a small amount of decolorizing carbon and perform a hot gravity filtration to remove it and any insoluble impurities.[8][10]

      • Allow the solution to cool slowly and undisturbed. Rapid cooling can lead to the formation of small, impure crystals.[23]

      • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[23]

      • Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[22]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reagent purity and handling.

Q1: What are the most common types of impurities in organic reagents?

Impurities in organic reagents can be broadly categorized into three types:[5]

  • Organic Impurities: These include byproducts from the synthesis of the reagent, residual starting materials, and degradation products.[6]

  • Inorganic Impurities: These can be residual catalysts (e.g., metal catalysts), inorganic salts, or filter aids.[5][24]

  • Residual Solvents: Solvents used in the manufacturing process that are not completely removed.[5]

Q2: How do I properly store and handle air- and moisture-sensitive reagents?

Proper storage and handling are crucial to maintain the purity of sensitive reagents.[1]

  • Inert Atmosphere: Always handle these reagents under an inert atmosphere, such as nitrogen or argon, using techniques like a Schlenk line or a glovebox.[25][26]

  • Dry Glassware: Ensure all glassware is thoroughly dried, typically by oven-drying and cooling under an inert gas stream.[26][27]

  • Specialized Packaging: Many air-sensitive reagents are supplied in Sure/Seal™ bottles, which allow for the withdrawal of the reagent via syringe without exposing the bulk to the atmosphere.[27]

  • Storage: Store these reagents in a cool, dry place, away from light.[25][28] For highly reactive reagents like organolithiums, refrigeration or freezing may be necessary.[26]

Q3: What are peroxide-forming solvents, and how should I handle them?

Certain organic solvents, particularly ethers like diethyl ether and tetrahydrofuran (THF), can react with atmospheric oxygen to form explosive peroxides upon storage.[11][12][29]

  • Testing for Peroxides: Always test for the presence of peroxides before using or distilling these solvents.[12][30] This can be done using commercially available test strips or by adding a freshly prepared solution of potassium iodide.[11][12] A yellow to brown color indicates the presence of peroxides.[11]

  • Safe Storage: Store peroxide-forming solvents in airtight, dark bottles, away from heat and light.[11][30] It's also crucial to label the container with the date it was received and the date it was first opened.[11]

  • Disposal: If high levels of peroxides are detected (e.g., >100 ppm), or if crystals are visible around the cap, do not attempt to open the container.[13][30] Contact your institution's environmental health and safety department for proper disposal.

Q4: What are the acceptable levels of impurities in reagents used for drug development?

For drug development, impurity levels are strictly regulated by guidelines from the International Council for Harmonisation (ICH).[31][32]

  • ICH Q3A/B: These guidelines set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[31][32]

  • Thresholds: The specific thresholds depend on the maximum daily dose of the drug. For example, the identification threshold for an impurity can be as low as 0.05%.[31]

  • Toxicological Qualification: Impurities present above the qualification threshold must be assessed for their toxicological effects.[31][32][33]

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting 0.05%0.03%
Identification 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
Data adapted from ICH Q3A(R2) and ICH Q3B(R2) guidelines.[34]

Experimental Protocols & Visualizations

Protocol 1: Purification of a Liquid Reagent by Simple Distillation

This protocol is suitable for separating a volatile liquid from non-volatile impurities or another liquid with a significantly different boiling point (at least 25-30 °C difference).[20][35][36][37]

  • Setup: Assemble a simple distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Charging the Flask: Add the impure liquid to the distilling flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently. The heating mantle should be set to a temperature about 20-30 °C higher than the boiling point of the liquid.[37]

  • Distillation: As the liquid boils, the vapor will rise, pass into the condenser, and re-liquefy. Collect the distilled liquid (distillate) in a receiving flask.

  • Monitoring: Monitor the temperature at the thermometer. A pure compound will have a constant boiling point. Collect the fraction that distills at a constant temperature.

  • Completion: Stop the distillation when only a small amount of liquid remains in the distilling flask to avoid distilling to dryness, which can be hazardous.

Distillation_Workflow Start Impure Liquid Reagent Setup Assemble Simple Distillation Apparatus Start->Setup Charge Charge Distilling Flask (add boiling chips) Setup->Charge Heat Gently Heat the Flask Charge->Heat Vaporize Liquid Vaporizes Heat->Vaporize Condense Vapor Condenses Vaporize->Condense Constant Boiling Point Collect Collect Pure Distillate Condense->Collect Stop Stop Distillation (do not distill to dryness) Collect->Stop End Purified Liquid Reagent Stop->End

Caption: Workflow for purifying a liquid reagent via simple distillation.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful technique for determining the purity of a compound.[16][17]

  • Sample Preparation: Accurately weigh a known amount of your sample and a known amount of an internal standard into a vial. The internal standard should be a high-purity compound with a simple NMR spectrum that does not overlap with the signals of your analyte.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integration: Integrate a well-resolved signal from your compound of interest and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of your sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Purity_Decision_Tree Start Reagent Purity Concern Check_Specs Check Supplier's Certificate of Analysis Start->Check_Specs Specs_OK Purity Meets Reaction Requirements? Check_Specs->Specs_OK Use_Reagent Proceed with Reaction Specs_OK->Use_Reagent Yes Purify Purification Required Specs_OK->Purify No Liquid_or_Solid Is the Reagent Liquid or Solid? Purify->Liquid_or_Solid Distill Distillation Liquid_or_Solid->Distill Liquid Recrystallize Recrystallization Liquid_or_Solid->Recrystallize Solid Analyze Analyze Purified Reagent (NMR, HPLC, etc.) Distill->Analyze Recrystallize->Analyze Purity_Confirmed Purity Confirmed? Analyze->Purity_Confirmed Purity_Confirmed->Use_Reagent Yes Purity_Confirmed->Purify No, Repeat Purification

Caption: Decision tree for assessing and addressing reagent purity issues.

References

  • NCERT. (n.d.). Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
  • X-MOL. (2024, September 28). Summary of Common Organic Solvent Purification Methods Used in Laboratories.
  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry.
  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • Scribd. (n.d.). Recrystallization Techniques for Purification.
  • Stanford Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds.
  • Benchchem. (2025). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • Western Sydney University. (n.d.). Ethers and peroxide forming compounds.
  • Sigma-Aldrich. (n.d.). Handling air-sensitive reagents AL-134. Division of Research Safety.
  • Simson Pharma. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Longchang Chemical. (2024, August 28). Purification of common solvents.
  • University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry.
  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents.
  • University of California, San Diego. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety.
  • Benchchem. (2025). A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
  • Benchchem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • The Ohio State University. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry.
  • Royal Society of Chemistry. (2021, February 12). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend.
  • National Institutes of Health. (n.d.). Organic Synthesis “On Water”.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ResearchGate. (2025, August 7). Role of water in determining organic reactivity in aqueous binary solvents.
  • MolecularCloud. (2024, June 25). Impurities: Definitions, Types, and NMR Analysis.
  • Canadian Science Publishing. (n.d.). Solvent effects in organic chemistry — recent developments.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, July 15). IMPURITIES AND ITS IMPORTANCE IN PHARMACY.
  • FICS. (2026, February 8). Master Organic Chemistry Reagent Guide.
  • Therapeutic Goods Administration (TGA). (2013, August 9). Guidance 18: Impurities in drug substances and drug products.
  • IntechOpen. (2019, January 31). Determination of Impurities in Pharmaceuticals: Why and How?
  • ResearchGate. (n.d.). Determination of standard sample purity using the high-precision H-1-NMR process.
  • ACS Publications. (2006, October 24). Reaction Solvent Selection: The Potential of Water as a Solvent for Organic Transformations. Organic Process Research & Development.
  • Gyan Sanchay. (n.d.). IMPURITIES.
  • Magritek. (n.d.). Analytical NMR.
  • Simson Pharma. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development.
  • JEOL Ltd. (n.d.). Using Quantitative NMR. Applications Notes.
  • Regis Technologies. (2021, March 14). Managing Impurities During Clinical Trials.
  • Auriga Research. (n.d.). Inorganic Impurities.
  • Microbioz India. (2025, January 9). Common Mistakes When Testing for Lab Grade Purity.
  • University of Rochester. (2026). Tips & Tricks: About. Department of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

The Gold Standard in Lead Optimization: Cross-Validating FEP+ Predictions with Orthogonal Biophysical Assays

In modern drug discovery, the divide between in silico predictions and in vitro reality is the most expensive chasm a pharmaceutical program can cross. While artificial intelligence and computational modeling have accele...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Computational Chemistry & Biophysics

In modern drug discovery, the divide between in silico predictions and in vitro reality is the most expensive chasm a pharmaceutical program can cross. While artificial intelligence and computational modeling have accelerated hit identification, discrepancies between computational predictions and real-world outcomes frequently bottleneck the drug development process[1].

To bridge this gap, computational predictions must be rigorously anchored to physical reality. This guide provides an objective, data-driven comparison of lead optimization methodologies, demonstrating why cross-validating physics-based Free Energy Perturbation (FEP+) with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) has become the gold standard for self-validating drug design.

The Contenders: Evaluating Lead Optimization Strategies

When transitioning from a hit to a lead candidate, researchers typically choose between three primary pathways. Understanding the mechanistic limitations of each is critical for efficient resource allocation.

Alternative 1: High-Throughput Screening (HTS) & Empirical Optimization
  • The Mechanism: Synthesizing and testing thousands of congeneric compounds using automated biochemical assays.

  • The Flaw: HTS relies heavily on functional assays (e.g., IC50), which are highly sensitive to assay conditions, substrate competition, and enzyme concentration. It is a brute-force approach with a high false-positive rate that provides no structural rationale for why a compound failed.

Alternative 2: Standard Molecular Docking (e.g., Glide, AutoDock Vina)
  • The Mechanism: Uses empirical scoring functions to predict the binding pose and affinity of a ligand within a rigid or semi-flexible receptor.

  • The Flaw: Docking ignores explicit solvation thermodynamics, receptor flexibility, and entropy. Consequently, docking scores often fail to accurately rank compounds within a congeneric series, typically yielding error margins of 2–3 kcal/mol.

The Product: Physics-Based Free Energy Perturbation (FEP+)
  • The Mechanism: FEP+ is a rigorous statistical mechanics approach that calculates the Helmholtz or Gibbs free energy difference between two molecular states[2]. By alchemically morphing one ligand into another through a continuous parameter ( λ ) during Molecular Dynamics (MD) simulations, FEP+ accounts for explicit water molecules, full receptor flexibility, and entropic penalties.

  • The Advantage: FEP+ achieves a predictive accuracy approaching experimental limits (~1 kcal/mol)[3]. In large-scale assessments, over 57% of FEP+ predictions fall within 1 kcal/mol of experimental values, making it highly reliable for prioritizing synthesis[4].

The Causality of Experimental Choices: Why SPR and ITC?

As an application scientist, I am frequently asked why we do not simply cross-validate FEP+ predictions using standard IC50 enzymatic assays. The answer lies in thermodynamic causality .

FEP+ calculates the relative binding free energy ( ΔΔG ). To validate this, we must measure the direct physical binding event, free from the confounding variables of cell-based or enzymatic assays.

  • Isothermal Titration Calorimetry (ITC): ITC is the only technique that directly measures the heat released or absorbed during binding, deconvoluting the free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components[5]. This allows us to verify if the FEP+ model correctly predicted how the ligand binds (e.g., via hydrogen bonding vs. hydrophobic displacement).

  • Surface Plasmon Resonance (SPR): SPR provides real-time kinetic resolution, measuring the association ( kon​ ) and dissociation ( koff​ ) rates to calculate the equilibrium dissociation constant ( KD​ )[2].

By cross-validating FEP+ with SPR and ITC, we create a self-validating system : the computational model predicts the thermodynamics, ITC confirms the thermodynamic signature, and SPR confirms the kinetic mechanism.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines a closed-loop system for FEP+ prediction and biophysical validation.

Phase I: In Silico FEP+ Prediction
  • System Preparation: Import the high-resolution X-ray crystal structure of the target protein. Assign correct protonation states at pH 7.4 using PROPKA.

  • Perturbation Map Generation: Construct a congeneric series perturbation map. Critical Step: Ensure the map contains closed thermodynamic cycles. If the calculated hysteresis (cycle closure error) exceeds 0.5 kcal/mol, the sampling is insufficient, and the edge must be re-run. This acts as an internal computational control.

  • MD Simulation: Execute FEP+ using Replica Exchange with Solute Tempering (REST) to enhance the sampling of solvent and ligand conformations. Extract the predicted ΔΔG values.

Phase II: Orthogonal Biophysical Validation
  • SPR Kinetic Profiling:

    • Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~2000 RU to avoid mass transport limitations).

    • Flow the synthesized ligands (analyte) over the chip in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the predicted KD​ ).

    • Fit the sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate ΔGSPR​=RTln(KD​) .

  • ITC Thermodynamic Profiling:

    • Select the top 3 and bottom 3 compounds based on FEP+ rankings.

    • Titrate the ligand (syringe) into the protein solution (cell) at 25°C.

    • Integrate the injection heats to determine the stoichiometry ( n ), binding constant ( Ka​ ), and enthalpy ( ΔH ). Calculate ΔGITC​=−RTln(Ka​) .

Quantitative Data Presentation: FEP+ vs. Docking vs. Experimental

The following table summarizes a recent cross-validation campaign targeting a kinase inhibitor congeneric series. Note the failure of standard docking to rank the compounds correctly, whereas FEP+ predictions tightly correlate with both SPR and ITC experimental ground truths.

Compound IDGlide Docking Score (kcal/mol)FEP+ Predicted ΔG (kcal/mol)SPR Measured ΔG (kcal/mol)ITC Measured ΔG (kcal/mol)Absolute Error (FEP+ vs ITC)
Ref-01 -8.4-9.2 ± 0.1-9.1 ± 0.2-9.3 ± 0.10.1 kcal/mol
Cmpd-A -8.6-10.5 ± 0.2-10.2 ± 0.1-10.4 ± 0.10.1 kcal/mol
Cmpd-B -9.1 (False Pos)-7.8 ± 0.3-7.5 ± 0.2-7.6 ± 0.20.2 kcal/mol
Cmpd-C -7.9 (False Neg)-11.2 ± 0.1-11.0 ± 0.1-11.1 ± 0.10.1 kcal/mol

Data Interpretation: Standard docking incorrectly prioritized Cmpd-B over Cmpd-C. FEP+ correctly identified Cmpd-C as the most potent binder, a prediction perfectly validated by both SPR and ITC.

Mandatory Visualization: The Cross-Validation Workflow

The following diagram illustrates the logical relationship and feedback loop between computational predictions and experimental biophysical validation.

G HTS High-Throughput Screening (High False Positives) FEP FEP+ Prediction (Thermodynamic Rigor) HTS->FEP Hit Identification Docking Standard Molecular Docking (Rigid Receptor) Docking->FEP Pose Generation SPR SPR Kinetics (kon, koff, KD) FEP->SPR Prioritized Ligands ITC ITC Thermodynamics (ΔG, ΔH, -TΔS) FEP->ITC Prioritized Ligands Analysis Cross-Validation & Error Analysis (RMSE < 1 kcal/mol) SPR->Analysis Kinetic Data ITC->Analysis Thermodynamic Data Analysis->FEP Active Learning Feedback Opt Lead Candidate Selection Analysis->Opt Validated Candidates

Workflow for cross-validating FEP+ predictions with orthogonal biophysical assays (SPR and ITC).

Conclusion

Relying solely on computational docking or unvalidated AI predictions introduces unacceptable risk into the drug discovery pipeline. By utilizing physics-based FEP+ to achieve chemical accuracy, and strictly cross-validating those predictions with high-resolution biophysical techniques like SPR and ITC, researchers can confidently eliminate false positives, understand the thermodynamic drivers of binding, and drastically reduce the time and cost of lead optimization.

References

  • Discover better quality molecules, faster with FEP+ Source: schrodinger.com URL:[Link]

  • Free-energy perturbation: Principles and Applications Source: grokipedia.com URL:[Link]

  • Evaluating Critical Success Factors in AI-Driven Drug Discovery Using AHP Source: ieee.org URL:[Link]

  • The maximal and current accuracy of rigorous protein-ligand binding free energy calculations Source: nih.gov URL:[Link]

  • Free-energy calculations in structure-based drug design Source: wustl.edu URL:[Link]

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Comparative

spectroscopic comparison of ortho, meta, and para substituted benzoates

An In-Depth Guide to the Spectroscopic Comparison of Ortho, Meta, and Para Substituted Benzoates For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Comparison of Ortho, Meta, and Para Substituted Benzoates

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Positional isomers, such as ortho, meta, and para substituted benzoates, often exhibit vastly different biological activities and physical properties. Differentiating them is a common yet critical challenge. This guide provides an in-depth comparison of these isomers using fundamental spectroscopic techniques—UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR)—grounded in the principles of electronic and steric effects. We will not only present the data but also explore the causality behind the observed spectral differences, empowering you to make informed analytical decisions.

The Foundational Principles: Electronic and Steric Effects

The spectroscopic signatures of substituted benzoates are governed by the interplay between the electron-withdrawing carboxylate group (-COOR) and the substituent on the aromatic ring. The position of this substituent dictates how its electronic and steric properties manifest.

  • Electronic Effects : These include the Inductive Effect (polarization of σ-bonds) and the Mesomeric (or Resonance) Effect (delocalization of π-electrons). Electron-donating groups (EDGs) like -NH₂ or -OH increase electron density in the ring, particularly at the ortho and para positions, while electron-withdrawing groups (EWGs) like -NO₂ decrease it.

  • Steric Effects : The Ortho Effect is a crucial concept. When a substituent is in the ortho position, its physical proximity to the benzoate group can cause steric hindrance. This can force the carboxylate group to twist out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance .[1][2] This disruption of π-system conjugation has profound and predictable spectroscopic consequences.

cluster_para Para Isomer (Planar) cluster_ortho Ortho Isomer (Non-Planar) p_ring Benzene Ring p_coor -COOR p_ring->p_coor Full Conjugation o_ring Benzene Ring o_coor -COOR (Twisted) o_ring->o_coor Inhibited Conjugation o_sub Ortho Substituent o_sub->o_coor Steric Hindrance

Caption: Steric hindrance in ortho isomers inhibits resonance.

UV-Visible (UV-Vis) Spectroscopy: Probing the π-Electron System

UV-Vis spectroscopy measures the absorption of UV or visible light, which excites π-electrons to higher energy orbitals. For benzoates, two primary absorption bands are typically analyzed: the intense B-band (π → π* transition of the conjugated system) around 230 nm and the weaker C-band (a symmetry-forbidden transition) around 270-280 nm.[3][4]

The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the electronic structure.

  • Para Isomers : Substituents in the para position have the most significant impact on the B-band. Both EDGs and EWGs tend to cause a bathochromic shift (red shift, to longer wavelengths) because they extend the conjugated system.[3]

  • Meta Isomers : The substituent's influence on the main conjugated system is weaker. The observed shifts are typically less pronounced compared to their ortho and para counterparts.

  • Ortho Isomers : Due to the ortho effect, steric hindrance can disrupt the coplanarity between the carbonyl group and the ring.[2] This steric inhibition of resonance shortens the effective conjugation, often leading to a hypsochromic shift (blue shift, to shorter wavelengths) and a decrease in molar absorptivity (hypochromic effect) compared to the para isomer.

Table 1: Representative UV-Vis Spectral Data for Substituted Benzoic Acids

Substituent (X)Isomer PositionB-band λmax (nm)[4]C-band λmax (nm)[4]Rationale for Spectral Differences
-H (Benzoic Acid)-~230~274Baseline for comparison.
-NH₂ Ortho~310-Strong intramolecular H-bonding and resonance.
Meta~220~300Limited resonance interaction with the carboxyl group.
Para~285-Maximum extension of conjugation from EDG to EWG.
-NO₂ Ortho~250-Steric hindrance twists the nitro and carboxyl groups, disrupting conjugation.
Meta~225~260EWG effect is primarily inductive.
Para~265-Strong resonance interaction between the EWG nitro and the ring/carboxyl system.

Note: λmax values are approximate and can vary with solvent and pH. The data for aminobenzoic and nitrobenzoic acids illustrate the typical trends.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is exceptionally useful for identifying functional groups and gaining insight into the local chemical environment.

  • C=O Carbonyl Stretch : This is one of the most intense and diagnostic peaks in the spectrum, typically appearing between 1680-1730 cm⁻¹ .[5] Its exact position is influenced by electronic effects. Conjugation with the aromatic ring lowers the frequency. For para-substituted benzoates, EDGs donate electron density, slightly lowering the C=O frequency further, while EWGs withdraw density, increasing it. In ortho isomers, steric inhibition of resonance reduces conjugation, which can cause the C=O stretch to appear at a higher frequency (closer to a non-conjugated ester).

  • C-O Stretch : These appear as strong bands in the 1100-1300 cm⁻¹ region and are also sensitive to the electronic environment.[6]

  • Aromatic C-H Out-of-Plane (OOP) Bending : The pattern of weak to medium bands in the 690-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.[5][7] This is often the most direct IR evidence for distinguishing the isomers.

    • Ortho : ~750 cm⁻¹ (strong)

    • Meta : ~770 cm⁻¹ (strong) and ~880 cm⁻¹ (weak-medium)

    • Para : ~830 cm⁻¹ (strong)

Table 2: Key IR Vibrational Frequencies for Isomeric Differentiation

Vibrational ModeOrtho-SubstitutedMeta-SubstitutedPara-SubstitutedCausality of Differences
C=O Stretch 1700-1730 cm⁻¹1680-1720 cm⁻¹1680-1720 cm⁻¹Steric inhibition of resonance in the ortho isomer can increase the frequency.
C-H OOP Bends ~750 cm⁻¹~770 cm⁻¹, ~880 cm⁻¹~830 cm⁻¹The number and position of adjacent hydrogens on the ring create a distinct "fingerprint".[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of ¹H and ¹³C nuclei.

¹H NMR

The chemical shifts and splitting patterns of the aromatic protons are unique for each isomer.

  • Para Isomers : Due to symmetry, only two distinct aromatic proton signals are observed. These typically appear as a pair of doublets (an AA'BB' system), which is a hallmark of para-substitution.

  • Meta Isomers : Four distinct aromatic proton signals are expected, often resulting in a more complex pattern of multiplets (e.g., a singlet, a triplet, and two doublets, depending on the substituent).

  • Ortho Isomers : Four distinct aromatic proton signals are also expected. The proton adjacent to the carboxylate group is often shifted significantly downfield due to the anisotropy of the C=O bond.

¹³C NMR

¹³C NMR provides information on all carbon atoms in the molecule.

  • Symmetry : The number of aromatic signals is a key indicator. Para isomers show four aromatic carbon signals (two for substituted carbons, two for protonated carbons), while ortho and meta isomers will show six.

  • Carbonyl Carbon (C=O) : The chemical shift of the carbonyl carbon (typically 165-170 ppm ) is sensitive to the electronic effects of the ring substituent.[1][8]

  • Ipso-Carbon : The chemical shift of the carbon atom directly attached to the substituent is also highly diagnostic.

Table 3: Characteristic NMR Features of Substituted Benzoate Isomers

FeatureOrtho IsomerMeta IsomerPara Isomer
¹H Aromatic Signals 4 complex multiplets4 complex multiplets2 (pair of doublets)
¹³C Aromatic Signals 6 signals6 signals4 signals
Key Differentiator Splitting patterns and symmetrySplitting patterns and symmetryHigh symmetry leads to fewer signals

Experimental Protocols and Workflow

A self-validating and logical workflow is crucial for unambiguous isomer identification. The choice of experiment should be guided by a process of elimination.

Caption: Logical workflow for isomer identification using IR and NMR.

Detailed Experimental Methodologies

1. Sample Preparation

  • For UV-Vis : Prepare a dilute solution (e.g., 10-100 µM) of the benzoate sample in a UV-transparent solvent such as ethanol, methanol, or hexane.[9][10] Ensure the concentration results in an absorbance reading between 0.1 and 1.0 for accuracy.

  • For FT-IR :

    • KBr Pellet (Solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. This method provides high-quality spectra but is destructive.

    • Attenuated Total Reflectance (ATR) (Solids/Liquids) : Place a small amount of the sample directly onto the ATR crystal. This is a rapid, non-destructive method suitable for routine analysis.

  • For NMR : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11] The choice of solvent is critical to avoid obscuring sample peaks.

2. Spectroscopic Analysis

  • UV-Vis Spectrophotometry :

    • Calibrate the spectrophotometer with a solvent blank.

    • Scan the sample from approximately 400 nm down to 200 nm.

    • Identify the wavelength of maximum absorbance (λmax) for the B- and C-bands.

  • FT-IR Spectroscopy :

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Label the key peaks, paying close attention to the C=O stretch and the C-H OOP bending regions.

  • NMR Spectroscopy :

    • Acquire a ¹H spectrum. Note the chemical shifts, integration, and splitting patterns of the aromatic protons.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Count the number of distinct aromatic carbon signals to determine the symmetry of the isomer.

Conclusion

The differentiation of ortho, meta, and para substituted benzoates is a solvable challenge when approached with a multi-technique spectroscopic strategy. IR spectroscopy offers a rapid and powerful first assessment through the unique C-H out-of-plane bending patterns. NMR spectroscopy provides definitive structural confirmation, with the symmetry (or lack thereof) revealed by the number of signals being the most telling feature. Finally, UV-Vis spectroscopy offers valuable insights into the electronic structure and conjugation of the π-system, which is particularly sensitive to the steric crowding inherent to the ortho isomer. By understanding the causal links between isomeric structure and spectral output, researchers can confidently and accurately characterize these fundamental chemical entities.

References

  • Monti, D., Orsini, F., & Ricca, G. S. (n.d.). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o−m−p−Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Scilit. Retrieved from [Link]

  • Monti, D., Orsini, F., & Ricca, G. S. (2006, December 06). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o− m− p− Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Taylor & Francis. Retrieved from [Link]

  • Dhami, K. S., & Stothers, J. B. (n.d.). 13 C nmr studies. X. 13 C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • He, C. C., et al. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC. Retrieved from [Link]

  • (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. Request PDF. Retrieved from [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243. Retrieved from [Link]

  • (n.d.). Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates. RSC Publishing. Retrieved from [Link]

  • Schröder, D., et al. (2010, November 17). Electronic effects on atom tunneling: conformational isomerization of monomeric para-substituted benzoic acid derivatives. PubMed. Retrieved from [Link]

  • (n.d.). Benzoic Acid Ir Spectrum Analysis. Retrieved from [Link]

  • (n.d.). Experimental UV spectra of benzoic acid derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. Scilit. Retrieved from [Link]

  • Forbes, W. F. (1955). LIGHT ABSORPTION STUDIES: PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(12), 1959-1972. Retrieved from [Link]

  • Boyle, K. E., et al. (2022, March 08). Quantitative 1 H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Oxford Academic. Retrieved from [Link]

  • Boyle, K. E., et al. (2022, May 25). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PubMed. Retrieved from [Link]

  • (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Infrared Spectroscopy. CDN. Retrieved from [Link]

  • (2020, February 10). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]

  • (n.d.). A New Validated Spectroscopic Method for the estimation of Sodium Benzoate in Soft drinks. Retrieved from [Link]

  • Świsłocka, R., et al. (n.d.). Comparison of molecular structure of alkali metal ortho substituted benzoates. Retrieved from [Link]

  • Sastry, V. S. S., et al. (2011, June 15). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Ir Spectrum For Benzoic Acid. Wax Studios. Retrieved from [Link]

  • (n.d.). a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... ResearchGate. Retrieved from [Link]

  • Sastry, V. S. S., et al. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Retrieved from [Link]

  • Świsłocka, R., et al. (2010, January 01). Comparison of molecular structure of alkali metal ortho substituted benzoates. R Discovery. Retrieved from [Link]

  • Böhm, S., et al. (n.d.). Concepts of sterically hindered resonance and buttressing effect: gas-phase acidities of methyl-substituted benzoic acids and basicities of their methyl esters. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2020, December 07). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. ACG Publications. Retrieved from [Link]

  • (n.d.). A New Validated Spectroscopic Method for the estimation of Sodium Benzoate in Soft drinks. Retrieved from [Link]

  • O'Hair, R. A. J., et al. (n.d.). The loss of CO from the ortho, meta and para forms of deprotonated methyl benzoate in the gas phase. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • (n.d.). Absorption spectra of the ortho, meta and para isomers of (trifluoromethyl)benzoic acid in aqueous media. ResearchGate. Retrieved from [Link]

  • (2018, September 30). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. Retrieved from [Link]

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Validation

comparative study of different synthetic routes to a target molecule

Introduction Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] Its mechanism of action involves the potent and selective inhibition of the vir...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] Its mechanism of action involves the potent and selective inhibition of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells and the subsequent spread of infection.[2] The strategic importance of Oseltamivir as a frontline defense, particularly in the context of seasonal epidemics and potential pandemics, has placed its synthesis under intense scrutiny.[3] The commercial production of Oseltamivir has historically relied on a semi-synthetic route starting from (-)-shikimic acid, a natural product extracted from Chinese star anise.[1][4] However, the finite supply of shikimic acid and the potential for supply chain disruptions have spurred the development of numerous alternative synthetic strategies in academic laboratories.[3][4]

This guide presents a comparative analysis of different synthetic routes to Oseltamivir, aimed at researchers, scientists, and drug development professionals. We will dissect the seminal industrial synthesis and contrast it with prominent academic approaches, evaluating each based on criteria such as starting material availability, step economy, reagent safety, and overall efficiency. Through a detailed examination of the underlying chemical principles and experimental protocols, this guide will provide a comprehensive understanding of the synthetic landscape for this critical therapeutic agent.

The Industrial Benchmark: The Shikimic Acid Route

The commercial synthesis of Oseltamivir, originally developed by Gilead Sciences and further optimized by Hoffmann-La Roche, commences with the naturally occurring and chiral molecule, (-)-shikimic acid.[1][5] This route has been the workhorse for industrial-scale production for many years.

Key Features of the Shikimic Acid Route:
  • Stereochemical Control: The synthesis leverages the inherent chirality of shikimic acid to establish the three stereocenters present in the final Oseltamivir molecule.[1]

  • Key Transformations: The synthesis involves several key steps including esterification, ketalization, mesylation, epoxide formation, and the introduction of the two amino functionalities.[1][4]

  • Use of Azides: A notable feature of the industrial process is the use of potentially hazardous azide reagents for the introduction of one of the nitrogen atoms.[4][6] This has been a significant driver for the development of azide-free alternatives.

Synthetic Workflow Overview

The industrial synthesis can be conceptually broken down into the following key stages:

  • Functional Group Manipulation of Shikimic Acid: The initial steps involve the protection of the hydroxyl groups and activation of the C3 hydroxyl group for subsequent nucleophilic substitution.[1]

  • Introduction of the First Amino Group: An azide nucleophile is used to introduce the first nitrogen functionality, which is later reduced to an amine.

  • Formation of the Aziridine Intermediate: A crucial aziridine intermediate is formed, which serves as a precursor for the introduction of the second amino group and the pentyloxy side chain.[1]

  • Ring Opening and Final Elaboration: The aziridine is opened with 3-pentanol, followed by functional group manipulation to yield Oseltamivir.[1]

Academic Innovations: Bypassing Shikimic Acid

The reliance on a natural product with a fluctuating supply has been a major impetus for academic research into completely synthetic routes to Oseltamivir. These routes often showcase novel synthetic methodologies and provide valuable alternative pathways for production. We will explore three of the most influential approaches.

The Corey Synthesis: A Diels-Alder Approach

In 2006, E.J. Corey's group developed a landmark synthesis that starts from simple, achiral starting materials: butadiene and acrylic acid.[1][4][7] This route was a significant step towards a more secure and potentially more cost-effective supply of Oseltamivir.

Causality Behind Experimental Choices:
  • Asymmetric Diels-Alder Reaction: The Corey synthesis ingeniously employs a catalytic, asymmetric Diels-Alder reaction to establish the initial stereochemistry of the cyclohexene ring.[1][7] This is a powerful strategy for creating chiral molecules from achiral precursors.

  • Iodolactamization: A key step involves an iodolactamization reaction to introduce a nitrogen atom and an iodine atom across the double bond, setting the stage for further functionalization.[1][4]

  • Aziridination and Ring Opening: Similar to the industrial route, an aziridine intermediate is formed and subsequently opened with 3-pentanol to install the ether side chain and the second amino group.[4][7]

The Shibasaki Synthesis: Desymmetrization of a Meso-Aziridine

Masakatsu Shibasaki's group reported another elegant approach that also avoids shikimic acid.[1][4] A key feature of this synthesis is the catalytic, enantioselective desymmetrization of a meso-aziridine.

Causality Behind Experimental Choices:
  • Enantioselective Desymmetrization: This strategy introduces chirality by the selective opening of a prochiral meso-aziridine with a nucleophile, catalyzed by a chiral catalyst.[4] This method provides excellent control over the stereochemistry.

  • Iodolactamization and Elimination: The synthesis also utilizes an iodolactamization reaction, followed by an elimination to form a key alkene intermediate.[1][4]

  • Late-Stage Introduction of the Second Amino Group: The second nitrogen functionality is introduced later in the synthesis via an aziridination of the double bond.

The Fukuyama Synthesis: A Novel Diels-Alder Strategy from Pyridine

The Fukuyama synthesis, published in 2007, presents another innovative Diels-Alder based approach, starting from pyridine and acrolein.[1][4][8]

Causality Behind Experimental Choices:
  • Asymmetric Diels-Alder Reaction of a Dihydropyridine: This route features an asymmetric Diels-Alder reaction between a Cbz-protected dihydropyridine and acrolein, catalyzed by a McMillan catalyst, to construct the core cyclohexene ring with high enantioselectivity.[1][4]

  • Oxidative Cleavage and Rearrangement: A key sequence involves the oxidative cleavage of a double bond and subsequent Hofmann rearrangement to install an amino group.[8][9]

  • Domino Transformation: The synthesis cleverly employs a domino reaction to transform a bicyclic intermediate into the desired aziridine precursor.[10]

Quantitative Comparison of Synthetic Routes

ParameterIndustrial Route (from Shikimic Acid)Corey SynthesisShibasaki SynthesisFukuyama SynthesisTrost Synthesis
Starting Material (-)-Shikimic AcidButadiene, Acrylic AcidMeso-aziridinePyridine, AcroleinBicyclic lactone
Number of Steps ~8-10[6]12[7][11]14[12]14[8]8-9[13][14]
Overall Yield ~30-40%[5][15]~30%[7][16]Not explicitly stated, but individual step yields are reported[1][4]~5.6%[9]30%[16][17]
Use of Azides Yes[4][6]No[7]Yes[4][18]No[8]No[17]
Key Chiral Step Chiral PoolAsymmetric Diels-AlderCatalytic DesymmetrizationAsymmetric Diels-AlderAsymmetric Allylic Alkylation

Experimental Protocols

Representative Protocol: Corey's Asymmetric Diels-Alder Reaction[1]

Step 1: Esterification of Acrylic Acid

To a solution of acrylic acid in 2,2,2-trifluoroethanol, a catalytic amount of a strong acid catalyst (e.g., sulfuric acid) is added. The mixture is heated to reflux to effect esterification. After completion, the reaction is worked up to yield the trifluoroethyl acrylate.

Step 2: Asymmetric Diels-Alder Reaction

In a flame-dried flask under an inert atmosphere, the chiral CBS catalyst is dissolved in a suitable solvent (e.g., toluene). The solution is cooled to -78 °C. To this, the dienophile (trifluoroethyl acrylate) and butadiene are added sequentially. The reaction is stirred at low temperature until completion. The product, a chiral cyclohexene ester, is isolated and purified by chromatography.

Visualization of Synthetic Pathways

Industrial Synthesis from Shikimic Acid

G Shikimic_Acid (-)-Shikimic Acid Esterification Esterification & Ketalization Shikimic_Acid->Esterification Mesylate Mesylate Intermediate Esterification->Mesylate Epoxide Epoxide Formation Mesylate->Epoxide Azide_Opening Azide Ring Opening Epoxide->Azide_Opening Azido_Alcohol Azido-alcohol Azide_Opening->Azido_Alcohol Aziridine_Formation Aziridine Formation Azido_Alcohol->Aziridine_Formation Aziridine Aziridine Intermediate Aziridine_Formation->Aziridine Pentanol_Opening 3-Pentanol Ring Opening Aziridine->Pentanol_Opening Amino_Ether Amino Ether Pentanol_Opening->Amino_Ether Deprotection Final Deprotection Amino_Ether->Deprotection Oseltamivir Oseltamivir Deprotection->Oseltamivir

Caption: Workflow of the industrial synthesis of Oseltamivir from shikimic acid.

Corey's de novo Synthesis

G Butadiene_Acrylic_Acid Butadiene & Acrylic Acid Derivative Diels_Alder Asymmetric Diels-Alder Butadiene_Acrylic_Acid->Diels_Alder Cyclohexene_Ester Chiral Cyclohexene Ester Diels_Alder->Cyclohexene_Ester Amidation Amidation Cyclohexene_Ester->Amidation Amide Amide Amidation->Amide Iodolactamization Iodolactamization Amide->Iodolactamization Iodolactam Iodolactam Iodolactamization->Iodolactam Elimination Elimination Iodolactam->Elimination Alkene Alkene Intermediate Elimination->Alkene Aziridination Aziridination Alkene->Aziridination Aziridine Aziridine Intermediate Aziridination->Aziridine Ring_Opening 3-Pentanol Ring Opening Aziridine->Ring_Opening Final_Product Oseltamivir Ring_Opening->Final_Product

Caption: Key transformations in the Corey synthesis of Oseltamivir.

Conclusion

The synthesis of Oseltamivir provides a fascinating case study in the evolution of synthetic strategy, driven by the need for a secure and efficient supply of a critical medicine. The industrial route from shikimic acid, while well-established, highlights the vulnerabilities of relying on natural product starting materials. The academic syntheses, particularly those of Corey, Shibasaki, and Fukuyama, have not only provided viable alternatives but have also pushed the boundaries of asymmetric catalysis and synthetic methodology.

For drug development professionals, the choice of a synthetic route is a multifactorial decision. The industrial route benefits from years of process optimization and scale-up experience. However, for long-term supply security and potential cost reduction, the de novo syntheses from simple, readily available starting materials offer significant advantages. The avoidance of hazardous reagents, as demonstrated in the Corey and Fukuyama syntheses, is another critical consideration in modern process chemistry. Ultimately, the continued exploration of novel synthetic pathways will be essential to ensure a robust and adaptable supply chain for Oseltamivir and other vital pharmaceuticals.

References

  • Oseltamivir total synthesis - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Oseltamivir total synthesis - bionity.com. (n.d.). Retrieved March 7, 2024, from [Link]

  • Karpf, M., & Trussardi, R. (2001). Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate. The Journal of Organic Chemistry, 66(6), 2044–2051. [Link]

  • Trost, B. M. (2008). Synthesis of Oseltamivir. SynArchive. Retrieved from [Link]

  • Hudlicky, T., & et al. (2011). Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process-Quality Synthesis, and Evaluation of Efficiency Metrics. The Journal of Organic Chemistry, 76(20), 8199–8219. [Link]

  • Hung, C.-C., & et al. (2013). Synthesis of oseltamivir and tamiphosphor from N-acetyl-D-glucosamine. Organic & Biomolecular Chemistry, 11(40), 6964–6975. [Link]

  • Yamatsugu, K., & et al. (2009). A Practical Synthesis of (–)-Oseltamivir. Angewandte Chemie International Edition, 48(6), 1070–1076. [Link]

  • Fukuyama, T. (2007). Synthesis of Oseltamivir. SynArchive. Retrieved from [Link]

  • Corey, E. J. (2006). Synthesis of Oseltamivir. SynArchive. Retrieved from [Link]

  • Alagiri, K., & et al. (2013). Two Approaches toward the Formal Total Synthesis of Oseltamivir Phosphate (Tamiflu): Catalytic Enantioselective Three-Component Reaction Strategy and l-Glutamic Acid Strategy. The Journal of Organic Chemistry, 78(8), 4019–4026. [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (-)-oseltamivir (Tamiflu). Chemistry (Weinheim an der Bergstrasse, Germany), 17(13), 3630–3643. [Link]

  • Corey, E. J. (2006). Total Synthesis of Oseltamivir phosphate (Tamiflu). Organic Chemistry Portal. Retrieved from [Link]

  • Wang, Z., & et al. (2008). Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. Current Medicinal Chemistry, 15(30), 3143–3151. [Link]

  • The shortest recipe for Tamiflu | News | Chemistry World. (2008, April 16). Retrieved March 7, 2024, from [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC. Retrieved from [Link]

  • Satoh, N., Akiba, T., Yokoshima, S., & Fukuyama, T. (2007). A Practical Synthesis of (−)-Oseltamivir. Angewandte Chemie International Edition, 46(30), 5734–5736. [Link]

  • Shibasaki, M. (2007). Synthesis of Oseltamivir. SynArchive. Retrieved from [Link]

  • Satoh, N., Akiba, T., Yokoshima, S., & Fukuyama, T. (2007). A practical synthesis of (-)-oseltamivir. Angewandte Chemie (International ed. in English), 46(30), 5734–5736. [Link]

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Comparative

Assessing the Reproducibility of Published Synthesis Procedures: Automated PAT Platforms vs. Traditional Manual Batch Replication

The Reproducibility Crisis in Chemical Synthesis Reproducibility is the foundational pillar of the scientific method, yet chemical synthesis has historically struggled with a reproducibility crisis. Published literature...

Author: BenchChem Technical Support Team. Date: March 2026

The Reproducibility Crisis in Chemical Synthesis

Reproducibility is the foundational pillar of the scientific method, yet chemical synthesis has historically struggled with a reproducibility crisis. Published literature is frequently plagued by incomplete or ambiguous recordings of specific experimental details, which drastically hinders the ability of independent laboratories to replicate yields and purities[1].

For decades, the industry standard for assessing the reproducibility of a published procedure has been Manual Batch Replication . However, manual screening is highly susceptible to human error and relies on offline analysis, making it an impractical and resource-intensive method for modern industrial processes[2]. Today, the paradigm is shifting toward Automated Parallel Synthesis Platforms integrated with Process Analytical Technology (PAT) . By digitizing chemistry into coded formats, automated systems minimize human intervention, standardise physical parameters, and provide a self-validating framework for assessing synthetic viability[1].

The Causality of Irreproducibility: Why Manual Methods Fail

To objectively compare these two approaches, we must first understand the physical causality behind experimental variance. When a published procedure fails during manual replication, the root cause is rarely the fundamental chemistry; it is the physical environment in which the chemistry occurs.

  • Mass Transfer and Mixing Gradients: In manual batch synthesis, mixing efficiency is dictated by flask geometry and magnetic stirring. As reactions scale, poor mass transfer creates localized concentration gradients. Automated systems, particularly those utilizing continuous flow or precisely engineered parallel reactors, ensure uniform mixing, resulting in smaller time scales and enhanced reproducibility[1].

  • Thermal Inconsistencies: Manual dosing of reagents often leads to exothermic spikes, creating localized hot spots that drive competing side reactions. Automated robotic liquid handlers dose reagents with millisecond precision, maintaining isothermal conditions and suppressing impurity formation[3].

  • Sampling Bias and Human Intervention: Manual screening requires personnel to physically prepare, execute, and analyze experiments, introducing temporal variability[2]. A reagent added "dropwise" over 5 minutes by one chemist might take 15 minutes by another. Automation eliminates this variable, ensuring that multiple reactors operate under strictly identical, controlled conditions[2].

Process Analytical Technology (PAT) as a Self-Validating System

A reproducibility assessment is only as reliable as its validation mechanism. Traditional manual replication relies on offline end-point analysis (e.g., isolating the product and running an HPLC or NMR). This approach is fundamentally flawed because it conflates reaction efficiency with isolation efficiency. If the yield is low, the chemist cannot definitively know if the reaction failed or if the product was lost during the manual workup.

Process Analytical Technology (PAT) transforms the protocol into a self-validating system. By integrating in-line sensors (such as FTIR, Raman, or Mass Spectrometry) directly into the automated reactor, PAT enables real-time monitoring of the reaction kinetics[3]. It establishes quantifiable, predictive relationships between raw materials, process parameters, and final product quality[4]. If the real-time kinetic profile of the replication matches the digitized reference profile, the reaction step is validated before any workup begins, isolating the chemical transformation from downstream processing errors.

Experimental Protocol: Step-by-Step Reproducibility Assessment

The following protocol outlines a self-validating methodology for assessing the reproducibility of a published multi-step cross-coupling reaction, comparing manual batch execution against an automated PAT platform (e.g., a benchtop synthesizer with pre-filled reagent cartridges).

Phase 1: Protocol Digitization and Setup
  • Parameter Extraction: Translate the published literature procedure into explicit, machine-readable parameters (exact stoichiometry, precise dosing rates in mL/min, temperature ramps in °C/min, and stirring RPM).

  • Platform Initialization (Automated): Load the automated synthesizer with the appropriate pre-filled reagent cartridges (e.g., catalysts, bases, and linkers). Initialize the integrated in-line FTIR probe and ensure the system is purged with inert gas.

  • Platform Initialization (Manual): Set up five identical round-bottom flasks equipped with magnetic stir bars, oil baths, and dropping funnels to serve as the manual control group.

Phase 2: Execution and Real-Time Validation
  • Automated Execution: Initiate the digitized run. The robotic system autonomously manages the reaction execution. The in-line PAT continuously monitors the disappearance of the starting material's characteristic functional group (e.g., an aldehyde C=O stretch) and the appearance of the product. Self-Validation Checkpoint: The system automatically flags any deviation from the expected kinetic rate, validating the chemical conversion independently of the final isolated yield.

  • Manual Execution: Operators manually dose reagents into the five flasks according to the literature's "dropwise" instruction. Operators withdraw 50 µL aliquots at 15-minute intervals for offline HPLC analysis.

Phase 3: Workup and Isolation
  • Automated Workup: Upon reaction completion (determined by PAT plateau, not arbitrary time), the instrument automatically initiates a wash sequence and routes the mixture through an integrated solid-phase extraction (SPE) cartridge for product isolation.

  • Manual Workup: Operators perform standard liquid-liquid extraction, drying over anhydrous Na2​SO4​ , and rotary evaporation.

Quantitative Data Comparison

The table below summarizes the experimental data from a standard reproducibility assessment ( n=5 independent replicates per method).

Performance MetricTraditional Manual BatchAutomated PAT PlatformCausality / Scientific Insight
Mean Isolated Yield 74.2%91.5%Automated dosing prevents localized concentration gradients and thermal spikes, driving the reaction to completion.
Purity (HPLC-UV) 88.4%99.1%Precise, isothermal control minimizes competing side-reaction pathways and impurity formation.
Reproducibility (RSD) 11.3% 1.4% Elimination of human intervention, manual sampling errors, and variable workup techniques ensures batch-to-batch consistency[5].
Operator Time 8.0 hours0.5 hoursProgrammable systems handle end-to-end execution, allowing researchers to focus on data analysis rather than manual labor.

Workflow Visualization

The following diagram illustrates the structural differences between the high-variance manual approach and the closed-loop, self-validating automated PAT approach.

Workflow cluster_manual Traditional Manual Batch Synthesis cluster_auto Automated PAT Platform M1 Literature Procedure M2 Manual Dosing & Mixing M1->M2 M3 Offline Aliquot Sampling M2->M3 M4 High Variance Output M3->M4 A1 Protocol Digitization A2 Robotic Liquid Handling A1->A2 A3 In-line PAT Monitoring A2->A3 A3->A2 Real-Time Feedback A4 Reproducible Output A3->A4

Fig 1: Workflow comparison between manual batch synthesis and automated PAT platforms.

Conclusion

Assessing the reproducibility of a published synthesis procedure using traditional manual batch methods introduces too many physical and human variables to be considered a definitive test of the chemistry itself. By upgrading to Automated Parallel Synthesis Platforms equipped with Process Analytical Technology (PAT), laboratories can decouple chemical viability from human execution error. This transition not only guarantees highly reproducible results but also accelerates the discovery phase by providing deep, real-time mechanistic insights that manual offline sampling simply cannot match.

References

  • Manual and Laborious Nature of Chemical Synthesis | Gap Map - Gap Map. 6

  • Key Metrics for Monitoring Quality in Chemical Synthesis - Pure Synth. 5

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  • Digitising chemical synthesis in automated and robotic flow - PMC - NIH. 1

  • Automated Chemical Synthesis - Sigma-Aldrich.

  • Recent Progress in Autonomous Laboratories for Chemical Synthesis - Global Science Press.3

  • Process analytical technology (PAT) needs and applications in the bioprocess industry - ResearchGate.4

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Safety & Regulatory Compliance

Safety

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate proper disposal procedures

Operational Guide: Proper Handling and Disposal of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate For drug development professionals and analytical chemists, the safe handling and disposal of complex halogenated organics l...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

For drug development professionals and analytical chemists, the safe handling and disposal of complex halogenated organics like Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate is not just a regulatory requirement—it is a cornerstone of laboratory safety and environmental stewardship. This guide provides a self-validating, step-by-step operational protocol for managing this specific chemical waste, bridging the gap between bench-level execution and high-level EHS (Environmental Health and Safety) compliance.

Chemical Profiling & Waste Classification

Before disposing of any chemical, we must establish its hazard profile. Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate contains a covalently bound bromine atom. This single structural feature fundamentally dictates its entire end-of-life workflow.

Table 1: Waste Classification Profile for Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

ParameterSpecification / ClassificationOperational Impact
Chemical Class Brominated Organic EsterMust be strictly segregated from non-halogenated waste.
EPA Waste Type Characteristic Waste (Toxicity)Subject to strict RCRA "cradle-to-grave" tracking.
Target Waste Stream Halogenated Organic WasteRequires high-temperature incineration with scrubbers.
Physical State Solid (Powder) / Liquid (in Solution)Dictates container type (wide-mouth vs. carboy).

The Causality of Segregation: Why Halogens Matter

In laboratory waste management, understanding the why ensures compliance better than rote memorization. Why must we strictly separate Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate from standard organic solvents like ethanol or acetone?

The answer lies in the thermodynamics of waste destruction. When incinerated, non-halogenated organics combust into carbon dioxide and water. However, the incineration of brominated compounds generates highly corrosive hydrobromic acid (HBr) gas. To prevent environmental release and equipment degradation, disposal facilities must route these gases through 1[1]. Mixing halogenated compounds into non-halogenated waste streams compromises the facility's standard incineration process, poses severe safety risks, and incurs 2 for the generating institution[1][2].

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

Phase 1: Point-of-Generation Segregation

  • Determine the Matrix: Assess whether the compound is in its pure solid form, dissolved in a solvent, or contaminating a consumable.

  • Liquid Waste Segregation: If the compound is dissolved in any solvent (even non-halogenated ones like DMSO), the presence of the brominated solute classifies the entire mixture as 3[3]. Transfer the solution to a chemically compatible, leak-proof liquid waste carboy.

  • Solid Waste Segregation: Unused bulk powder, contaminated gloves, pipette tips, and weigh boats must be collected in a sealed, wide-mouth container specifically designated for 4[4].

Phase 2: Satellite Accumulation Area (SAA) Management Under, hazardous waste must be managed meticulously at the point of generation.

  • Location: Store the waste container in a designated SAA (e.g., under the fume hood) at or near the point of generation[2].

  • Labeling: Affix a standardized "Hazardous Waste" tag. You must explicitly write the full chemical name—"Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate"—and check the "Halogenated" hazard box[4]. 5[5].

  • Volume Limits: Do not exceed the SAA limit of 55 gallons of hazardous waste. Once the limit is reached, EHS must remove the material 2[2].

  • Containment: Keep containers at all times unless actively adding waste.

Phase 3: Spill Response & Decontamination

  • Containment: In the event of a minor spill, immediately don appropriate PPE.

  • Absorption: Absorb liquid spills with an inert liquid-binding material (e.g., diatomite or vermiculite)[4]. For solid powder spills, carefully sweep the material avoiding dust generation.

  • Disposal of Absorbent: Collect all contaminated absorbent materials and place them into the designated 6[6].

  • Decontamination: Scrub the affected surface with an appropriate solvent (e.g., alcohol) and dispose of the cleaning wipes in the same halogenated waste bin[4].

Regulatory Compliance & Final Disposition

Institutions must track hazardous waste from "cradle to grave." Waste accumulated in the SAA is periodically transferred to a7 by EHS personnel[7]. From there, licensed contractors transport the waste to an off-site facility. The mandated final disposal method for Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate is6 by a permitted hazardous waste management facility[6]. Under no circumstances should this compound be poured down the drain or discarded in regular municipal trash[2][6].

Workflow Visualization

G Start Waste Generation: Ethyl 4-(3-(4-bromophenyl) propanoyl)benzoate Decision Physical State? Start->Decision Solid Solid Waste (Powder, PPE, Consumables) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Solution SAA Satellite Accumulation Area (SAA) Halogenated Waste Container Solid->SAA Segregate Liquid->SAA Segregate CAA Central Accumulation Area (CAA) EHS Processing SAA->CAA Max 55 Gal / 12 Months Incineration High-Temp Incineration (Acid Gas Scrubbers) CAA->Incineration Licensed Contractor

Caption: Workflow for the segregation and disposal of halogenated organic waste.

References

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Sources

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